1-(2,3-Difluorophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-56-9 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2,3-Difluorophenyl)ethanol from 2,3-Difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 1-(2,3-difluorophenyl)ethanol, a valuable intermediate in pharmaceutical research, from 2,3-difluorobenzaldehyde. The primary synthetic routes explored are the reduction of the aldehyde functionality and the addition of a methyl group via a Grignard reaction. While specific experimental data for the synthesis of this compound is not extensively available in the public domain, this guide provides detailed, plausible experimental protocols based on established chemical principles and analogous reactions.
Synthetic Pathways
The conversion of 2,3-difluorobenzaldehyde to this compound can be achieved through two main synthetic strategies:
-
Reduction of the Aldehyde: This involves the direct reduction of the carbonyl group to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride and catalytic hydrogenation.
-
Grignard Reaction: This method involves the nucleophilic addition of a methyl group to the carbonyl carbon of the aldehyde using a methyl Grignard reagent, such as methylmagnesium bromide.
The following sections provide detailed protocols for these synthetic approaches.
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
This method is a widely used, mild, and efficient way to reduce aldehydes to primary alcohols.[1][2][3]
Reaction Scheme:
Figure 1. Reduction of 2,3-Difluorobenzaldehyde with Sodium Borohydride.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 |
| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Deionized Water | H₂O | 18.02 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Expected Data (Based on Analogous Reactions):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC/HPLC) | >98% |
Method 2: Grignard Reaction with Methylmagnesium Bromide
This classic carbon-carbon bond-forming reaction provides a route to secondary alcohols from aldehydes.[4]
Reaction Scheme:
Figure 2. Grignard reaction of 2,3-Difluorobenzaldehyde.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | CH₃BrMg | 119.24 |
| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, place a solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether (15 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation or flash column chromatography.
Expected Data (Based on Analogous Reactions):
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by GC/HPLC) | >97% |
Product Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 3H, Ar-H): Complex multiplet corresponding to the aromatic protons.
-
δ 5.05 (q, J = 6.5 Hz, 1H, CH-OH): Quartet for the proton on the carbon bearing the hydroxyl group, split by the adjacent methyl protons.
-
δ 2.10 (d, J = 3.5 Hz, 1H, OH): Doublet for the hydroxyl proton, which may be a broad singlet depending on the sample purity and concentration.
-
δ 1.50 (d, J = 6.5 Hz, 3H, CH₃): Doublet for the methyl protons, split by the adjacent methine proton.
¹³C NMR (100 MHz, CDCl₃):
-
δ 151-148 (dd, J = 245, 13 Hz, C-F): Two doublets of doublets for the carbon atoms directly attached to fluorine.
-
δ 142 (d, J = 5 Hz, C-Ar): Aromatic carbon ipso to the ethanol substituent.
-
δ 128-122 (m, C-Ar): Other aromatic carbons.
-
δ 68 (CH-OH): Carbon atom bearing the hydroxyl group.
-
δ 25 (CH₃): Methyl carbon.
Infrared (IR) Spectroscopy (thin film):
-
ν ~3350 cm⁻¹ (broad): O-H stretching vibration.
-
ν ~2970 cm⁻¹: C-H stretching of the alkyl group.
-
ν ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.
-
ν ~1250-1100 cm⁻¹: C-F stretching vibrations.
-
ν ~1050 cm⁻¹: C-O stretching vibration.
Logical Workflow Diagram
Figure 3. General workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of this compound from 2,3-difluorobenzaldehyde. The detailed experimental protocols for both the sodium borohydride reduction and the Grignard reaction are based on well-established and reliable chemical transformations. While specific experimental data for this exact compound is limited, the provided information serves as a strong foundation for researchers to develop and optimize the synthesis of this important pharmaceutical intermediate. Further experimental work is required to confirm the predicted yields, purity, and spectroscopic data.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of direct experimental data for this specific isomer, this document combines theoretical calculations, predicted data from established computational models, and analogous data from similar compounds to offer a robust profile for research and development applications.
Chemical Identity and Structure
This compound is an aromatic alcohol with two fluorine atoms substituted on the phenyl ring at positions 2 and 3. This substitution pattern significantly influences its electronic properties and potential biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 85072-52-4 |
| Canonical SMILES | CC(C1=C(C=CC=C1F)F)O |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, predicted values from reputable sources are provided and noted.
| Property | Value | Source/Method |
| Physical State | Liquid (Predicted) | Analogy to similar isomers |
| Boiling Point | ~195-205 °C (Estimated) | Analogy to isomers[1][2] |
| Density | ~1.23 g/cm³ (Predicted) | Computational Prediction[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone); limited solubility in water. | General principle for phenyl alcohols[3] |
| pKa (hydroxyl proton) | ~14-16 (Estimated) | Analogy to substituted alcohols |
Spectroscopic Data (Predicted and Analogous)
Detailed experimental spectra for this compound are not widely published. The following tables outline the expected spectral characteristics based on the compound's structure and data from analogous molecules.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity/Description |
| O-H Stretch | 3500-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1475 | Medium-Weak |
| C-O Stretch | 1260-1050 | Strong |
| C-F Stretch | 1350-1150 | Strong |
Source: General IR absorption tables and data from similar compounds.[4][5][6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Proton(s) | Multiplicity | Approximate Chemical Shift (ppm) | Coupling |
| -CH₃ | Doublet | 1.4 - 1.6 | J ≈ 6-7 Hz |
| -OH | Singlet (Broad) | Variable (typically 1.5 - 4.0) | - |
| -CH- | Quartet | 4.9 - 5.2 | J ≈ 6-7 Hz |
| Aromatic Protons | Multiplet | 6.9 - 7.3 | H-H, H-F coupling |
Source: Predicted values and data from analogous fluoro-substituted phenylethanols.[4][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon(s) | Approximate Chemical Shift (ppm) |
| -CH₃ | 23 - 27 |
| -CH(OH)- | 68 - 72 |
| Aromatic Carbons | 110 - 155 (with C-F splitting) |
Source: Predicted values and data from analogous fluoro-substituted phenylethanols.[4][8]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the following key fragments:
| m/z | Fragment Ion | Description |
| 158 | [C₈H₈F₂O]⁺ | Molecular Ion (M⁺) |
| 143 | [M - CH₃]⁺ | Loss of a methyl group |
| 140 | [M - H₂O]⁺ | Dehydration |
| 115 | [C₇H₄F₂]⁺ | Loss of CH₃CHO |
Source: Typical fragmentation patterns of benzylic alcohols.[9][10][11]
Experimental Protocols
Synthesis: Reduction of 2',3'-Difluoroacetophenone
The most common route for the synthesis of this compound is the reduction of the corresponding ketone, 2',3'-difluoroacetophenone.
Materials:
-
2',3'-Difluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2',3'-difluoroacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Analytical Workflow: Purity and Identity Confirmation
A standard workflow for confirming the purity and identity of the synthesized this compound is outlined below.
Methods:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH).
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the provided information, based on robust theoretical and analogous data, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. Further experimental validation of the predicted properties is recommended for applications requiring high precision.
References
- 1. 1-(3,5-DIFLUOROPHENYL)ETHANOL price,buy 1-(3,5-DIFLUOROPHENYL)ETHANOL - chemicalbook [chemicalbook.com]
- 2. 1-(3,5-DIFLUOROPHENYL)ETHANOL | 467223-90-1 [chemicalbook.com]
- 3. greenfield.com [greenfield.com]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
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- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 1-(2,3-Difluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-difluorophenyl)ethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and drug development. Due to its limited commercial availability as a standalone compound, this guide focuses on its synthesis via the reduction of the corresponding ketone, 2',3'-difluoroacetophenone. Detailed experimental protocols, comparative physicochemical data with its isomers, and characteristic spectroscopic information are presented. Furthermore, the strategic importance of fluorinated moieties in drug design is discussed, highlighting the potential applications of this compound and its derivatives as valuable building blocks in the synthesis of novel therapeutic agents.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.[1][2][3][4] Phenyl ethanol scaffolds are common structural motifs in a variety of biologically active compounds. The combination of these two features in molecules like this compound makes them attractive intermediates for the synthesis of new chemical entities. This guide provides essential technical information for researchers working with or considering the use of this specific difluorinated phenylethanol isomer.
Chemical Identity and Structure
While a specific CAS number for this compound is not consistently reported in major chemical databases, its identity is defined by its chemical structure. The primary precursor for its synthesis is 2',3'-Difluoroacetophenone , which has the CAS number 18355-80-1 .
Chemical Structure of this compound:
Physicochemical Properties: A Comparative Analysis
| Property | 1-(2,4-Difluorophenyl)ethanol | 1-(2,5-Difluorophenyl)ethanol | 1-(3,4-Difluorophenyl)ethanol | 1-(3,5-Difluorophenyl)ethanol |
| CAS Number | 2267-47-2 | 70745-92-1 | 126534-41-6[5] | 467223-90-1[6][7][8] |
| Molecular Formula | C₈H₈F₂O | C₈H₈F₂O | C₈H₈F₂O | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol | 158.15 g/mol | 158.15 g/mol | 158.15 g/mol |
| Physical Form | Liquid | - | - | Colorless to light yellow liquid[6][7] |
| Boiling Point | - | - | - | 195.6 ± 25.0 °C (Predicted)[6][7] |
| Density | - | - | - | 1.233 ± 0.06 g/cm³ (Predicted)[6][7] |
| pKa | - | - | - | 14.63 ± 0.10 (Predicted)[6][7] |
| Purity | 98% | - | - | - |
| Storage | Ambient Storage | - | - | Store at room temperature[6][7] |
Synthesis of this compound
The most direct synthetic route to this compound is the reduction of its corresponding ketone, 2',3'-difluoroacetophenone. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.[9][10][11][12][13]
General Experimental Protocol: Reduction of 2',3'-Difluoroacetophenone
This protocol is a generalized procedure based on standard methods for the reduction of acetophenones.[9][10][11][12][13] Researchers should optimize the reaction conditions for their specific setup and scale.
Materials:
-
2',3'-Difluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2',3'-difluoroacetophenone in methanol or ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches approximately 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Remove the alcohol solvent, if necessary, using a rotary evaporator. Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
Methine Proton (-CHOH): A quartet around δ 4.8-5.2 ppm, split by the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, split by the adjacent methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-165 ppm). The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants.
-
Methine Carbon (-CHOH): A signal around δ 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for phenylethanols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).[18][19][20][21][22] The base peak is often the [M-CH₃]⁺ fragment.
Applications in Drug Development
Fluorinated compounds are of significant interest in the pharmaceutical industry. The incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of pKa: Altering the acidity or basicity of nearby functional groups can affect drug-receptor interactions and solubility.[4]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.
1-(Difluorophenyl)ethanol derivatives are valuable chiral building blocks for the synthesis of more complex molecules.[23][24][25] The hydroxyl group provides a handle for further functionalization, while the difluorophenyl moiety imparts the desirable properties of fluorination. These intermediates can be incorporated into a wide range of molecular scaffolds to explore their potential as new therapeutic agents.
Conclusion
This compound represents a valuable, albeit not commonly isolated, building block for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis, predicted physicochemical and spectroscopic properties through a comparative analysis with its isomers, and its potential applications. The detailed experimental workflow for its synthesis from 2',3'-difluoroacetophenone offers a practical starting point for researchers. The continued exploration of fluorinated synthons like this compound is expected to contribute to the development of novel and improved therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. appchemical.com [appchemical.com]
- 6. 1-(3,5-DIFLUOROPHENYL)ETHANOL price,buy 1-(3,5-DIFLUOROPHENYL)ETHANOL - chemicalbook [m.chemicalbook.com]
- 7. 1-(3,5-DIFLUOROPHENYL)ETHANOL | 467223-90-1 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. scribd.com [scribd.com]
- 10. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. studylib.net [studylib.net]
- 12. scribd.com [scribd.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Mass-analyzed threshold ionization spectroscopy of 2-phenylethanol: probing of conformational changes caused by ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. mdpi.com [mdpi.com]
- 25. groups.ims.ac.jp [groups.ims.ac.jp]
An In-depth Technical Guide to the Solubility of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,3-Difluorophenyl)ethanol, a fluorinated aromatic alcohol relevant in various chemical syntheses, including pharmaceutical intermediates. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values.
Predicted Solubility in Common Organic Solvents
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, as well as a larger, nonpolar difluorophenyl ring. This amphiphilic nature dictates its solubility profile.
The presence of the hydroxyl group suggests solubility in polar solvents, while the difluorophenyl ring implies solubility in nonpolar solvents.[2] The overall solubility will be a balance of these two characteristics. Short-chain alcohols are generally water-soluble, but as the carbon chain length increases, the nonpolar character becomes more dominant, reducing water solubility.[3] For this compound, the bulky and nonpolar difluorophenyl group is expected to significantly limit its solubility in highly polar solvents like water, while promoting solubility in a range of organic solvents.
Below is a table summarizing the predicted qualitative solubility of this compound in various common organic solvents, categorized by their polarity.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form hydrogen bonds with the solvent's hydroxyl groups. The relatively small nonpolar part of these solvents can accommodate the difluorophenyl ring.[2] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents are polar and can interact with the hydroxyl group of the solute through dipole-dipole interactions. Their organic nature makes them good solvents for the difluorophenyl ring. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | High | These solvents offer a good balance of polarity to interact with the hydroxyl group and nonpolar character to dissolve the aromatic ring. |
| Nonpolar | Hexane, Toluene | Low to Moderate | While the nonpolar aromatic ring will interact favorably with these solvents, the polar hydroxyl group will be less solvated, potentially limiting overall solubility.[1] Toluene may be a better solvent than hexane due to potential pi-pi stacking interactions with the difluorophenyl ring. |
| Aqueous | Water | Very Low | The large, nonpolar difluorophenyl group is hydrophobic and will likely dominate over the hydrophilic hydroxyl group, leading to poor water solubility.[3] |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[4][5]
Objective
To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, pure)
-
Solvent of interest (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.[4]
-
Solvent Addition : Add a known volume of the chosen organic solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[6][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau, confirming equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended solid particles.[4]
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[6]
-
Dilution : Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[5]
-
Calculation : Calculate the solubility by taking the dilution factor into account. The final value is typically expressed in mg/mL or mol/L.
-
Replicates : Perform the entire experiment in triplicate to ensure the reproducibility of the results.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
References
A Technical Guide to the Predicted Spectroscopic Data of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic information derived from established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 - 7.05 | m | 3H | Ar-H |
| ~5.05 | q | 1H | CH-OH |
| ~2.50 | s (broad) | 1H | OH |
| ~1.50 | d | 3H | CH₃ |
Note: The aromatic region is complex due to the fluorine substituents and their coupling to the aromatic protons. The exact chemical shifts and coupling constants would require specific prediction software for high accuracy.
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (dd) | C-F |
| ~148 (dd) | C-F |
| ~140 (d) | Ar-C (quaternary) |
| ~124 (d) | Ar-CH |
| ~122 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
| ~68 | CH-OH |
| ~24 | CH₃ |
Note: The aromatic carbons attached to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF and ²JCF), indicated by (dd) for doublet of doublets and (d) for doublet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1600, 1480 | Medium to Strong | Aromatic C=C stretch |
| ~1280 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 158 | Moderate | [M]⁺ (Molecular Ion) |
| 143 | High | [M - CH₃]⁺ |
| 115 | Moderate | [M - CH₃ - CO]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Note: The fragmentation pattern is a prediction and may vary based on the specific mass spectrometer conditions.
Experimental Protocols
The following are generalized experimental protocols for acquiring the types of spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 with a relaxation delay of 1 second.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 240 ppm.
-
Set the number of scans to 1024 with a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40 to 500.
-
The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Chemical Structure and Key Predicted NMR Correlations
Caption: Chemical structure and key predicted NMR correlations for this compound.
An In-depth Technical Guide to the Safety and Handling of 1-(2,3-Difluorophenyl)ethanol
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-(2,3-Difluorophenyl)ethanol (CAS No. 1228690-56-9) is not publicly available. The following guide has been compiled using data for this compound from chemical suppliers and supplemented with detailed hazard and safety information from the SDS of the structurally similar compound, 1-(3,5-Difluorophenyl)ethanol. It is imperative to treat this substance with the precautions outlined for its close analogs and to conduct a thorough risk assessment before handling.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic alcohol. Its basic identification and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1228690-56-9 | [1] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Purity | ≥95% | [1][2][3] |
| SMILES | CC(O)c1c(F)c(F)ccc1 | [1] |
Hazard Identification and Classification
Based on data for analogous compounds like 1-(3,5-Difluorophenyl)ethanol, this chemical is expected to be classified as hazardous.[4][5] The anticipated GHS classification is as follows:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
(Note: Hazard classification is based on data for 1-(3,5-Difluorophenyl)ethanol)[4]
NFPA 704 Diamond (for 1-(3,5-Difluorophenyl)ethanol): [4]
-
Health (Blue): 3 - Short exposure could cause serious temporary or residual injury.
-
Flammability (Red): 1 - Must be preheated before ignition can occur.
-
Instability (Yellow): 0 - Normally stable.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[4]
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4][5]
-
Respiratory Protection: If ventilation is inadequate or if aerosols or mists are generated, a NIOSH-approved respirator should be used.[4]
Handling Procedures
-
Do not breathe fumes, mists, or vapors.[4]
-
Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.[4][5]
-
Keep the container tightly closed when not in use.[5]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
Store away from strong oxidizing agents.[4]
Emergency Procedures and First Aid
The following diagram outlines the general workflow for safe handling and emergency response.
Caption: Workflow for Safe Handling and Emergency Response.
First Aid Measures
-
General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet where possible.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[5][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]
Accidental Release and Fire-Fighting Measures
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation and wear appropriate PPE as described in Section 3.2.[4][5] Avoid breathing vapors and contact with the substance.[4] Shut off all sources of ignition.[5]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters.[4][5]
-
Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5] Collect the material and place it into a suitable, labeled container for disposal.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and hydrogen fluoride.[4] Containers may explode if heated.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4]
Stability and Reactivity
-
Reactivity: The product is stable under normal handling and storage conditions.[4]
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[4][5]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[4]
Toxicological and Disposal Information
Toxicological Information
-
Acute Toxicity: No specific data is available for this compound. Based on analogs, it is expected to cause skin, eye, and respiratory irritation.[4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5]
-
Carcinogenicity/Reproductive Toxicity: Not classified as a carcinogen or reproductive toxin based on available data for analogs.[4]
Disposal Considerations
-
Waste Disposal Method: This material must be disposed of as hazardous waste.[4][5] Disposal should be carried out by a licensed contractor and in accordance with all local, state, and federal regulations.[4][5][6] Do not allow the product to enter drains or waterways.[4][5]
References
- 1. aldlab-chemicals_this compound [aldlab.com]
- 2. 1-(2,3-Difluorophenyl)ethanol , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. 1-(2,3-Difluorophenyl)ethanol , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
Commercial Availability and Suppliers of 1-(2,3-Difluorophenyl)ethanol: A Technical Guide
This guide provides an in-depth overview of the commercial availability and suppliers of 1-(2,3-Difluorophenyl)ethanol, a fluorinated aromatic alcohol chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Compound Identification
-
Product Name: this compound
-
CAS Number: 85108-53-4
-
Molecular Formula: C₈H₈F₂O
-
Molecular Weight: 158.15 g/mol
Commercial Suppliers
This compound is available from various chemical suppliers, primarily located in China, the United States, and the United Kingdom. The typical purity offered ranges from 95% to 98%. The compound is available in quantities ranging from milligrams to kilograms.
| Supplier | Location | Purity | Package Size |
| Fuxin Pharmaceutical | CHINA | 98% | 1kg; 25kg; or larger package as required |
| Allfluoro pharmaceutical co. ltd. | CHINA | 98% | 1KG; 5KG; 10KG; 25KG; 100KG; 200KG |
| Amadis Chemical Company Limited | CHINA | 97% | mgs, gs, kgs |
| SynQuest Laboratories, Inc. | UNITED STATES | - | - |
| Apollo Scientific Ltd | UNITED KINGDOM | 95% | - |
| abcr GmbH | GERMANY | - | - |
| Chemenu Inc. | UNITED STATES | 95% | - |
Table 1: Summary of Commercial Suppliers for this compound.[1]
Experimental Protocols
Synthesis
A common synthetic route for fluorinated phenyl ethanols involves the reduction of the corresponding acetophenone. For example, the synthesis of 2-(3,5-Difluorophenyl)ethanol is achieved by the reduction of 3,5-difluorobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄) in an alcohol solvent.[2] This general approach can likely be adapted for the synthesis of this compound from 1-(2,3-difluorophenyl)ethanone.
Analytical Methods
The characterization and purity determination of this compound would typically involve standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is a primary method for determining the purity of volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and polarity, followed by mass analysis for identification.[3][4]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, HPLC is a suitable alternative. The choice of column and mobile phase would depend on the polarity of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: This technique can be used to identify the functional groups present in the molecule.
Logical Relationships and Workflows
Due to the nature of this compound as a chemical intermediate, there are no established biological signaling pathways to diagram. However, a general experimental workflow for its use in research and development can be outlined.
Caption: General workflow from procurement to application of this compound.
References
The Pivotal Role of 1-(2,3-Difluorophenyl)ethanol in the Development of Advanced Respiratory Therapeutics
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This technical guide delves into the potential applications of a specific fluorinated building block, 1-(2,3-Difluorophenyl)ethanol, with a primary focus on its role in the synthesis of innovative therapeutics for respiratory diseases.
Recent patent literature has highlighted the utility of this compound as a key intermediate in the preparation of a novel class of dual-acting bronchodilators. Specifically, it is a precursor to diazaspiro[5.5]undecane derivatives that exhibit both muscarinic receptor antagonist and β2-adrenoceptor agonist activities.[1] This dual pharmacology presents a promising therapeutic strategy for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3]
Therapeutic Rationale: Dual-Acting Bronchodilators
COPD and asthma are chronic respiratory conditions characterized by airflow obstruction and bronchoconstriction. The combination of a muscarinic antagonist and a β2-agonist in a single molecule, often referred to as a MABA (Muscarinic Antagonist and Beta-2 Agonist), offers a synergistic approach to bronchodilation.[2] Muscarinic antagonists block the bronchoconstrictor effects of acetylcholine on M3 receptors in airway smooth muscle, while β2-agonists stimulate β2-adrenergic receptors, leading to smooth muscle relaxation.[4][5] The simultaneous modulation of these two distinct pathways can result in superior bronchodilation compared to monotherapy.[5]
Synthesis and Application of this compound
While detailed, publicly available experimental protocols for the large-scale synthesis of this compound are limited, its preparation can be conceptually approached through standard organic chemistry methodologies. A common route involves the reduction of the corresponding ketone, 2,3-difluoroacetophenone.
The significance of this compound lies in its role as a crucial intermediate. In the synthesis of diazaspiro[5.5]undecane derivatives, this chiral alcohol is utilized in a multi-step sequence. A patent for such compounds describes a key step where this compound is reacted within a 1,4-dioxane solvent, illustrating its integration into a larger synthetic framework to ultimately yield the dual-acting bronchodilator.[1]
Table 1: Key Intermediates and Reagents in the Synthesis of a MABA Compound
| Compound/Reagent | Role | Reference |
| This compound | Key Chiral Intermediate | [1] |
| 1,4-Dioxane | Solvent | [1] |
| Other Precursors | Building blocks for the diazaspiro[5.5]undecane core and linker | [1] |
Note: Specific details of other precursors and reaction conditions are proprietary and outlined within the patent literature.
Biological Activity and Signaling Pathways
The final diazaspiro[5.5]undecane derivatives, synthesized using this compound, are designed to interact with two distinct G-protein coupled receptors (GPCRs): the muscarinic M3 receptor and the β2-adrenergic receptor.
Muscarinic M3 Receptor Antagonism:
-
Mechanism: The antagonist portion of the molecule competitively binds to M3 receptors on airway smooth muscle cells.
-
Signaling Cascade: This binding blocks the action of acetylcholine, preventing the Gq/11 protein-mediated activation of phospholipase C (PLC). The subsequent inhibition of inositol trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium levels and prevents smooth muscle contraction.[4]
β2-Adrenergic Receptor Agonism:
-
Mechanism: The agonist moiety of the compound activates β2-adrenergic receptors, also located on airway smooth muscle cells.
-
Signaling Cascade: This activation stimulates the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[5]
The synergy between these two pathways provides a more comprehensive and potentially more effective bronchodilator effect than either agent alone.[1][5]
Caption: Dual signaling pathways of a MABA compound in airway smooth muscle cells.
Experimental Protocols: Conceptual Framework
While specific, validated protocols for the synthesis and biological evaluation of compounds derived from this compound are proprietary, a general workflow can be conceptualized based on standard medicinal chemistry practices.
1. Synthesis of this compound:
-
Reaction: Asymmetric reduction of 2,3-difluoroacetophenone.
-
Reagents: A suitable chiral reducing agent (e.g., a chiral borane reagent or a catalytic system with a chiral ligand) and an appropriate solvent (e.g., THF).
-
Purification: Column chromatography on silica gel.
-
Characterization: 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity. Chiral HPLC to determine enantiomeric excess.
2. Synthesis of the Diazaspiro[5.5]undecane Core:
-
This would likely involve a multi-step synthesis starting from commercially available materials to construct the spirocyclic scaffold.
3. Coupling and Final Product Synthesis:
-
Reaction: Nucleophilic substitution or other coupling reactions to link the this compound-derived fragment to the diazaspiro[5.5]undecane core and the β2-agonist pharmacophore.
-
Purification: Preparative HPLC.
-
Characterization: Full spectroscopic analysis (NMR, MS, IR) and elemental analysis.
4. In Vitro Biological Evaluation:
-
Muscarinic Receptor Binding Assay: Radioligand binding assays using a labeled antagonist (e.g., [3H]NMS) and cell membranes expressing the human M3 receptor to determine the binding affinity (Ki).
-
β2-Adrenergic Receptor Binding Assay: Similar radioligand binding assays using a labeled agonist or antagonist and cell membranes expressing the human β2-adrenergic receptor.
-
Functional Assays:
-
Muscarinic Antagonism: Measurement of the inhibition of acetylcholine-induced calcium mobilization or contraction in cultured human airway smooth muscle cells.
-
β2-Agonism: Measurement of cAMP production in cells expressing the β2-adrenergic receptor in response to the compound.
-
Caption: General experimental workflow for the synthesis and evaluation of MABA compounds.
Conclusion
This compound serves as a valuable and specialized building block in the development of advanced therapeutics. Its application in the synthesis of dual-acting muscarinic antagonists and β2-agonists for respiratory diseases underscores the importance of fluorinated intermediates in modern drug discovery. The strategic placement of the difluorophenyl moiety likely contributes to the overall pharmacological profile of the final drug candidates, potentially influencing their potency, selectivity, and pharmacokinetic properties. Further research and development in this area may lead to the introduction of novel and more effective treatments for patients suffering from COPD and asthma. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this compound in their medicinal chemistry programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dual-acting bronchodilator treatments for COPD, muscarinic antagonists and β2 agonists in combination or combined into a single molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Difluorophenyl Group
The difluorophenyl group is a pivotal structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two highly electronegative fluorine atoms, profoundly influence the reactivity of the aromatic ring and the overall characteristics of the molecule. This guide provides a comprehensive overview of the electronic effects, reactivity in key transformations, and strategic applications of the difluorophenyl group, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Electronic Properties of the Difluorophenyl Group
The reactivity of the difluorophenyl ring is fundamentally governed by the strong electron-withdrawing nature of the fluorine atoms. This influence is a combination of a powerful inductive effect (-I) and a weaker, opposing resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is most pronounced at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishes with distance. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[1][2][3]
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic pi-system. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.
The net result is a strong deactivation of the ring, making the carbon atoms attached to fluorine electron-deficient. The specific substitution pattern (e.g., 2,4-difluoro, 3,4-difluoro, 2,6-difluoro) dictates the precise electronic landscape of the ring and its regioselectivity in reactions.
Quantitative Measures of Electronic Effects
The electronic influence of substituents is often quantified using Hammett constants (σ) and pKa values.
Table 1: Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, relates reaction rates and equilibrium constants for substituted benzene derivatives.[4] The substituent constant, σ, quantifies the electronic effect of a substituent. Positive values indicate an electron-withdrawing character.
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
| -SO₂CF₃ | 0.83 | 0.96 |
Data sourced from various compilations of Hammett constants.[5][6] Note that while the resonance effect can make the para-constant for a single fluorine substituent slightly positive, the cumulative inductive effect of two fluorines results in a strongly electron-withdrawing group overall.
Table 2: Acidity (pKa) of Selected Fluorinated Phenols
The electron-withdrawing nature of fluorine stabilizes the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the phenol.[1]
| Compound | pKa in Water |
| Phenol | 9.95 |
| 4-Fluorophenol | 9.89[7] |
| 2-Fluorophenol | 8.7[1][8] |
| 2,6-Difluorophenol | 7.34[7][9] |
The increased acidity of the ortho-substituted phenols highlights the dominance of the inductive effect at close proximity.[1][8]
Reactivity in Key Organic Reactions
The electronic perturbation caused by the difluoro substitution pattern opens up specific pathways for chemical functionalization.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as nitro groups or multiple fluorine atoms, can render the ring sufficiently electrophilic to undergo SNAr.[2][3][10] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] For the reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate.[2][11]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[12] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[13] This intermediate can then be quenched with an electrophile. While fluorine itself is not a strong DMG, other functional groups on the difluorophenyl ring (e.g., methoxy, amide) can direct metalation to an adjacent C-H bond. The fluorine atoms can influence the acidity of the ortho protons, thereby affecting the efficiency and regioselectivity of the DoM reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
The synthesis of molecules containing a difluorophenyl moiety often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most common methods.[14] These reactions typically involve the palladium-catalyzed coupling of a difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene) with a boronic acid or its ester.[14] The electronic nature of the difluorophenyl group can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a difluorophenyl group is a well-established strategy in drug design to modulate a compound's pharmacological profile.[15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to metabolic cleavage by cytochrome P450 enzymes.[16][17][18][19] Replacing a metabolically labile C-H bond with a C-F bond can block undesirable metabolism, thereby increasing the drug's half-life and bioavailability.[20][21][22][23]
-
Modulation of pKa: The electron-withdrawing properties of the difluorophenyl group can lower the pKa of nearby acidic or basic functional groups. This can be used to optimize the ionization state of a drug at physiological pH, which is crucial for its solubility, cell permeability, and target binding.[21]
-
Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of a difluorophenyl moiety can alter the conformation of a molecule, leading to an improved fit within a receptor's binding pocket and enhancing potency and selectivity.[15][21]
A prominent example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID). The 2',4'-difluorophenyl group at the C5 position of salicylic acid enhances its analgesic and anti-inflammatory potency and significantly increases its duration of action compared to aspirin.[16][24]
Caption: Simplified signaling pathway showing the mechanism of action of Diflunisal.
Experimental Protocols
Synthesis of 4'-tert-Butyl-3,4-difluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a reported synthesis of novel fluorinated biphenyl compounds.[14]
Materials:
-
1-Bromo-3,4-difluorobenzene
-
4-tert-Butylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4'-tert-butyl-3,4-difluoro-1,1'-biphenyl.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general methodology to assess the inhibitory activity of a compound like Diflunisal against COX enzymes.[15]
Materials:
-
COX-1 or COX-2 enzyme (purified)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Diflunisal) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Quenching solution (e.g., 1 M HCl)
-
PGE₂ ELISA kit
Procedure:
-
Prepare serial dilutions of the test compound and a vehicle control (solvent only).
-
In a microplate, add the reaction buffer, the COX enzyme, and either the test compound dilution or the vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the reaction for a defined period (e.g., 2 minutes at 37 °C).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. kaibangchem.com [kaibangchem.com]
- 9. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 18. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 19. annualreviews.org [annualreviews.org]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 1-(2,3-Difluorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(2,3-difluorophenyl)ethanol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The methods described herein focus on achieving high enantioselectivity and yield through three prominent methodologies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.
Introduction
Chiral this compound is a key intermediate in the synthesis of various pharmaceutical agents. The stereochemistry of the hydroxyl group is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the synthesis of a single enantiomer of this alcohol are of significant interest. This guide outlines and compares three powerful techniques for the asymmetric reduction of the prochiral ketone, 2,3-difluoroacetophenone.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical quantitative data for the different enantioselective methods for the synthesis of this compound. The presented values are representative of what can be expected for these types of reactions and may vary based on specific experimental conditions and optimization.
| Method | Catalyst/Biocatalyst | Chiral Ligand/Auxiliary | Reductant/Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Dichloromethane | 25-40 | 12-24 | >95 | >98 | (R) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | - | Borane-dimethyl sulfide | THF | -20 to 25 | 1-4 | ~90-98 | >99 | (S) |
| Biocatalytic Reduction | Ketoreductase (KRED) or Whole Cells (e.g., E. coli) | - | Isopropanol/Glucose | Buffer/Organic | 25-35 | 24-48 | >90 | >99 | (R) or (S) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
Asymmetric transfer hydrogenation is a widely used and highly efficient method for the enantioselective reduction of prochiral ketones. This protocol utilizes a ruthenium catalyst with a chiral diamine ligand.
Materials:
-
2,3-Difluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add 2,3-difluoroacetophenone (1 mmol).
-
Add the formic acid/triethylamine mixture (1.5 mL) to the reaction flask.
-
Stir the reaction mixture at 25-40°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched (R)-1-(2,3-difluorophenyl)ethanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.[1][2] This method is known for its high enantioselectivity and predictable stereochemical outcome.[1]
Materials:
-
2,3-Difluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol).
-
Cool the flask to 0°C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 mmol). Stir for 10 minutes.
-
In a separate flask, dissolve 2,3-difluoroacetophenone (1 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of 2,3-difluoroacetophenone to the catalyst-borane mixture at 0°C over 30 minutes.
-
Stir the reaction mixture at 0°C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol (2 mL).
-
Slowly add 1 M HCl (5 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (S)-1-(2,3-difluorophenyl)ethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.
Protocol 3: Biocatalytic Reduction using a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[3] This protocol describes a general procedure using a ketoreductase enzyme, which can be used as an isolated enzyme or within a whole-cell system.
Materials:
-
2,3-Difluoroacetophenone
-
Ketoreductase (KRED) enzyme preparation or whole cells expressing a suitable KRED
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (if using isolated enzyme)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary alcohol dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel (e.g., an Erlenmeyer flask), prepare a solution of phosphate buffer.
-
If using an isolated enzyme, add the KRED preparation and NADPH to the buffer.
-
If using whole cells, suspend the cell paste in the buffer.
-
Add the components of the cofactor regeneration system (e.g., isopropanol).
-
Dissolve 2,3-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 mM.
-
Seal the reaction vessel and place it in an incubator shaker at 25-35°C with agitation (e.g., 150-200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Upon completion, if using whole cells, centrifuge the reaction mixture to pellet the cells.
-
Saturate the aqueous phase (supernatant) with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the product if necessary by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC. The stereochemical outcome ((R) or (S)) depends on the specific enzyme used.
Mandatory Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
Caption: Key factors influencing the enantioselectivity of the reduction reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Asymmetric Reduction of 2,3-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and safety profile.[1][2] Specifically, the synthesis of chiral 1-(2,3-difluorophenyl)ethanol is of significant interest due to the prevalence of the difluorophenyl motif in a range of biologically active compounds. The fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3] This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 2,3-difluoroacetophenone to yield chiral this compound, a valuable intermediate in drug development.
Significance in Drug Development
Chiral alcohols, such as this compound, are crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[4] The specific enantiomer of a drug molecule often dictates its pharmacological effect, with the other enantiomer being inactive or even causing undesirable side effects.[5] For instance, optically active 2-halo-1-arylethanols are key components in drugs like the antifungal agent ticonazole and the antiplatelet drug ticagrelor. While not a direct precursor, the synthesis of related chiral difluorophenyl compounds highlights the importance of this structural class in medicinal chemistry. The development of robust and efficient methods for producing enantiomerically pure difluorinated chiral alcohols is therefore a critical task for drug discovery and process development teams.
Catalytic Strategies for Asymmetric Reduction
Several catalytic strategies can be employed for the asymmetric reduction of 2,3-difluoroacetophenone. The most common and effective methods include transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation, as well as biocatalytic reductions.
-
Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium.[6]
-
Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of H₂ gas. This method often offers milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.[7][8]
-
Biocatalytic Reduction: This strategy employs enzymes, such as ketoreductases (KREDs), to catalyze the enantioselective reduction of the ketone. Biocatalysis is often lauded for its high selectivity and environmentally friendly reaction conditions.[9][10]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the catalytic asymmetric reduction of 2,3-difluoroacetophenone using various catalytic systems.
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
| Catalyst System | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | - | 28 | 24 | >95 | 92 (R) |
| RuCl--INVALID-LINK-- | i-PrOH | K₂CO₃ | 80 | 1 | >99 | 95 (S) |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Solvent | Base Additive | H₂ Pressure (atm) | Time (h) | Conversion (%) | e.e. (%) |
| Ir/L-proline/ (1S,2S)-DPEN | i-PrOH | LiOH | 30 | 12 | 92.1 | 39.3 (R) |
Table 3: Biocatalytic Reduction
| Biocatalyst | Co-substrate | pH | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Ketoreductase (KRED) | Isopropanol | 7.0 | 30 | 24 | >99 | >99 (S) |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a general procedure based on the Noyori-type asymmetric transfer hydrogenation.
Materials:
-
2,3-Difluoroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol (for purification)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,3-difluoroacetophenone (1 mmol) and the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine (5 mL).
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched (R)-1-(2,3-difluorophenyl)ethanol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
This protocol provides a general method for the enzymatic reduction of 2,3-difluoroacetophenone.
Materials:
-
2,3-Difluoroacetophenone
-
Ketoreductase (KRED) enzyme preparation
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Isopropanol (co-substrate)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.0).
-
To the buffer, add glucose, NADP⁺ or NAD⁺, and glucose dehydrogenase.
-
Add the ketoreductase enzyme preparation to the mixture.
-
Dissolve 2,3-difluoroacetophenone in isopropanol and add it to the reaction mixture to initiate the reaction. The final concentration of the substrate is typically in the range of 10-50 mM.
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude (S)-1-(2,3-difluorophenyl)ethanol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Caption: General experimental workflow for catalytic asymmetric reduction.
Caption: Enantioselective reduction pathway.
References
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 1-(2,3-Difluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] This protocol details the synthesis of 1-(2,3-Difluorophenyl)ethanol, a valuable secondary alcohol intermediate in medicinal chemistry, through the reaction of a custom-prepared Grignard reagent, 2,3-difluorophenylmagnesium bromide, with acetaldehyde.[2][3][4] The procedure emphasizes the critical need for anhydrous (dry) conditions to ensure the successful formation and reactivity of the Grignard reagent, which is sensitive to protic solvents like water.[5][6]
Materials and Reagents
The following table lists the necessary reagents for the synthesis. All reagents and solvents should be of high purity and anhydrous where specified.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 1.2 |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 8.88 g (5.0 mL) | 1.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 2.03 g (2.6 mL) | 1.0 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Iodine (I₂) | I₂ | 253.81 | 1 crystal | Catalytic |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | ~50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for extraction & chromatography | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed for chromatography | - |
Experimental Protocol
This synthesis is performed in two main stages: the formation of the Grignard reagent and its subsequent reaction with acetaldehyde.[7] All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
Part 1: Preparation of 2,3-Difluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under an inert atmosphere and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings (1.34 g) and a single crystal of iodine in the reaction flask.[8]
-
Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromo-2,3-difluorobenzene (8.88 g) in 40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Grignard Formation: Add approximately 5 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[7] If the reaction does not start, gentle warming with a heat gun may be required.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[9]
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently using a water bath for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in the next step.
Part 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve acetaldehyde (2.03 g) in 20 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction and dissolve the resulting magnesium salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether or ethyl acetate (~30 mL each time).
-
Washing: Combine all organic layers and wash them sequentially with water (~50 mL) and then saturated brine (~50 mL).[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Expected Results
The following table outlines the expected characteristics of the final product.
| Parameter | Expected Result |
| Physical Appearance | Colorless to pale yellow oil |
| Yield | 65-80% (Theoretical: 7.28 g) |
| Purity (by GC/NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated peaks: Aromatic protons (m, 3H), quartet for the methine proton (CH-OH), doublet for the methyl group (CH₃). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Anticipated peaks: Two multiplets corresponding to the two non-equivalent fluorine atoms. |
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical workflow of the experimental protocol and the chemical signaling pathway of the reaction.
Caption: Workflow diagram of the synthesis protocol.
Caption: The chemical pathway of the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Chiral Resolution of Racemic 1-(2,3-Difluorophenyl)ethanol using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the chiral resolution of racemic 1-(2,3-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. An alternative reversed-phase method is also presented. This application note includes instrument conditions, sample preparation, and expected results to guide researchers in achieving efficient and reproducible enantiomeric separation.
Introduction
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. This application note details a robust method for the baseline separation of the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the resolution of a wide range of racemates, including aromatic alcohols like the target analyte.
Experimental Protocols
Recommended Method: Normal Phase HPLC
This protocol is the recommended starting point for the chiral resolution of racemic this compound.
2.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.
-
Chiral Column: CHIRALPAK® IB N-5 (or equivalent polysaccharide-based column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample Solvent: A mixture of n-Hexane and Isopropanol, ideally in the same ratio as the mobile phase.
-
Racemic Standard: Racemic this compound.
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® IB N-5, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
2.1.3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL.
-
Dissolve the analyte in the mobile phase (n-Hexane/Isopropanol 90:10, v/v).
-
Ensure the sample is fully dissolved before injection. If necessary, sonicate for a few minutes.
2.1.4. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Alternative Method: Reversed-Phase HPLC
Based on the successful separation of the structurally similar 2-Chloro-1-phenylethanol, a reversed-phase method can also be employed.[1]
2.2.1. Instrumentation and Materials
-
HPLC System: As described in section 2.1.1.
-
Chiral Column: CHIRALPAK® IB N-5 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase Solvents: HPLC grade water and acetonitrile.
-
Sample Solvent: A mixture of water and acetonitrile, ideally in the same ratio as the mobile phase.
-
Racemic Standard: Racemic this compound.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® IB N-5, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water / Acetonitrile (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Data Presentation
The following table summarizes the expected chromatographic parameters for the successful separation of this compound enantiomers based on the recommended normal phase method. Actual values may vary slightly depending on the specific HPLC system and column used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Retention Factor (k') | > 2.0 | > 2.5 |
| Separation Factor (α) | \multicolumn{2}{c | }{> 1.15} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of racemic this compound by HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Method Development
The diagram below outlines the logical steps and considerations in developing a chiral separation method.
Caption: Chiral Method Development Strategy.
References
Application Notes and Protocols: 1-(2,3-Difluorophenyl)ethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the chiral building block, 1-(2,3-Difluorophenyl)ethanol. This compound is of significant interest in medicinal chemistry due to the favorable properties imparted by the difluorophenyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Introduction
Chiral alcohols, particularly those bearing fluorine substituents, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This compound, with its specific substitution pattern, offers a unique structural motif for the development of novel therapeutics, including kinase inhibitors and other bioactive molecules. The asymmetric synthesis of this alcohol, primarily through the reduction of the corresponding ketone, 2,3-difluoroacetophenone, is crucial for accessing enantiomerically pure forms necessary for drug development.
Asymmetric Synthesis of this compound
The most effective and green method for the enantioselective synthesis of this compound is through the asymmetric reduction of 2,3-difluoroacetophenone. Biocatalysis, employing alcohol dehydrogenases (ADHs), offers high enantioselectivity and operates under mild reaction conditions.
Biocatalytic Asymmetric Reduction
The enzymatic reduction of prochiral ketones is a well-established and highly efficient method for producing enantiopure alcohols.[1] Alcohol dehydrogenases (ADHs) are particularly effective for this transformation, demonstrating excellent chemo-, regio-, and stereoselectivity.[1]
Table 1: Comparison of Biocatalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| TeSADH mutants (e.g., ΔP84/A85G) | 2-Haloacetophenones | (S)- or (R)-alcohols | >99% | High | [1] |
| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | (R)-alcohol | >99.9% | 91.5% | [2] |
Note: Data for 2,3-difluoroacetophenone is extrapolated based on the performance with structurally similar substrates.
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction of 2,3-Difluoroacetophenone
This protocol is adapted from established procedures for the asymmetric reduction of substituted acetophenones using a whole-cell biocatalyst.[2]
Materials:
-
2,3-Difluoroacetophenone
-
Recombinant E. coli cells expressing a suitable (S)- or (R)-selective carbonyl reductase/alcohol dehydrogenase
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO or Tween-20)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)
Procedure:
-
Cell Suspension: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell concentration (DCW - dry cell weight) should be optimized, typically in the range of 10-20 g/L.
-
Reaction Mixture: In a reaction vessel, combine the cell suspension, glucose (for cofactor regeneration, typically 1.5 equivalents relative to the substrate), and the organic co-solvent (e.g., 1-5% v/v to improve substrate solubility).
-
Substrate Addition: Add 2,3-difluoroacetophenone to the reaction mixture. The optimal substrate concentration should be determined experimentally, starting in the range of 10-50 mM.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-37 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the product by flash column chromatography if necessary.
Applications in Synthesis
Chiral this compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be readily transformed into other functional groups or used as a handle for coupling reactions.
Example Synthetic Pathway:
Caption: Synthetic pathway from 2,3-difluoroacetophenone to a bioactive molecule.
Logical Workflow for Chiral Synthesis and Application
The following diagram illustrates the logical workflow from starting materials to the final application of the chiral alcohol.
Caption: Workflow for the synthesis and application of chiral this compound.
Conclusion
This compound is a promising chiral building block for the synthesis of novel pharmaceuticals. The protocols and data presented here, based on analogous and well-established procedures, provide a solid foundation for researchers to produce this valuable intermediate in high enantiopurity. The use of biocatalysis is highlighted as a superior method for achieving the desired stereochemistry in an efficient and environmentally friendly manner. Further exploration of this building block in drug discovery programs is highly encouraged.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(1-Chloroethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(1-chloroethyl)-2,3-difluorobenzene via the reaction of 1-(2,3-difluorophenyl)ethanol with thionyl chloride. This reaction is a nucleophilic substitution that converts a secondary alcohol to the corresponding alkyl chloride. The resulting product, a halogenated aromatic compound, is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for the introduction of various functional groups. Thionyl chloride is a highly effective reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1] The reaction mechanism can proceed through either an Sₙ2 or Sₙi pathway, with the stereochemical outcome being dependent on the reaction conditions, particularly the solvent and the presence of a base.[2]
Reaction Overview
The reaction of this compound with thionyl chloride results in the substitution of the hydroxyl group with a chlorine atom, yielding 1-(1-chloroethyl)-2,3-difluorobenzene.
Reaction Scheme:
This compound + SOCl₂ → 1-(1-Chloroethyl)-2,3-difluorobenzene + SO₂ + HCl
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of 1-(1-chloroethyl)-2,3-difluorobenzene.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Thionyl Chloride | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| 1-(1-Chloroethyl)-2,3-difluorobenzene | |
| Molecular Formula | C₈H₇ClF₂ |
| Molecular Weight | 176.59 g/mol |
| Yield | 85-95% (estimated) |
| Purity (by GC-MS) | >98% (estimated) |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the chlorination of this compound.
Reaction Mechanism (Sₙ2 Pathway)
Caption: Sₙ2 mechanism for the reaction of an alcohol with thionyl chloride.
Experimental Protocols
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, for Sₙ2 mechanism with inversion)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over a period of 15-30 minutes. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(1-chloroethyl)-2,3-difluorobenzene.
Expected Spectroscopic Data (Based on Analogous Compounds)
The following data is for the analogous compound, (1-chloroethyl)benzene, and can be used as a reference.[3][4]
-
¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H, Ar-H), 5.1 (q, J=6.8 Hz, 1H, CHCl), 1.8 (d, J=6.8 Hz, 3H, CH₃).
-
Mass Spectrum (EI): m/z 140 (M⁺), 105 (M⁺ - Cl), 77 (C₆H₅⁺).
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction setup is properly vented.
-
The quenching step is exothermic and produces gas. Add the reaction mixture to the bicarbonate solution slowly and with good stirring to control the effervescence.
By following these detailed application notes and protocols, researchers can effectively synthesize 1-(1-chloroethyl)-2,3-difluorobenzene for use in various research and development applications.
References
Application Notes and Protocols for the Esterification of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the esterification of the secondary alcohol, 1-(2,3-Difluorophenyl)ethanol. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are of significant interest for the development of novel therapeutic agents and functional materials. The following sections detail various methods for esterification, including reaction conditions, protocols, and a comparative summary of the available techniques.
Introduction
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and an acid. For a secondary alcohol like this compound, several methods can be employed, each with its own advantages and limitations regarding reaction conditions, substrate scope, and functional group tolerance. Common methods include the classic Fischer-Speier esterification, Steglich esterification for milder conditions, acylation with acid chlorides or anhydrides, and enzymatic resolutions for chiral separations. The choice of method will depend on the specific requirements of the synthesis, such as the desired purity, yield, and stereochemistry of the final product.
General Reaction Scheme
The overall transformation involves the reaction of this compound with a carboxylic acid or its derivative to yield the corresponding ester and a byproduct (e.g., water, a salt).
Comparative Summary of Esterification Methods
The following table summarizes various reaction conditions for the esterification of a generic secondary alcohol, which can be adapted for this compound.
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid | H₂SO₄, TsOH | Toluene, Hexane | 60-110 | 1-10 | 60-95 | Reversible reaction; often requires removal of water (e.g., Dean-Stark apparatus).[1][2] |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP | CH₂Cl₂, THF | 0 - RT | 2-12 | 80-98 | Mild conditions; suitable for acid-sensitive substrates.[3] |
| Acylation with Acid Chloride | Acid Chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 - RT | 1-4 | 90-99 | High yielding and fast; generates stoichiometric amounts of salt byproduct. |
| Lipase-Catalyzed Esterification | Carboxylic Acid or Ester | Immobilized Lipase | Toluene, Heptane | 30-50 | 24-72 | Variable | Mild and selective; can be used for kinetic resolution of racemic alcohols.[4][5][6][7] |
| Transesterification | Ester | Strong Acid or Base | Alcohol (as solvent) | Reflux | 4-24 | Variable | Equilibrium-driven process; often uses an excess of the alcohol reagent.[8][9][10] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically after 1-10 hours, as monitored by TLC or GC-MS), allow the mixture to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by column chromatography or distillation.
Protocol 2: Steglich Esterification
This protocol provides a method for the esterification of this compound under mild conditions using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol outlines an enzymatic approach for the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Immobilized lipase (e.g., Novozym 435, Pseudomonas cepacia lipase)
-
Organic solvent (e.g., toluene, heptane)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
In a flask, dissolve racemic this compound (1.0 eq) and the acyl donor (0.6 eq for ~50% conversion) in the chosen organic solvent.
-
Add the immobilized lipase to the solution.
-
Incubate the mixture on an orbital shaker or with gentle stirring at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by periodically taking aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral chromatography.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and it can often be reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for a typical esterification reaction followed by workup and purification.
Caption: General workflow for the synthesis and purification of esters.
Logical Relationship of Esterification Methods
The choice of an esterification method is often dictated by the properties of the starting materials. The following diagram illustrates a decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an esterification method.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. doc.rero.ch [doc.rero.ch]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Note: Oxidation of 1-(2,3-Difluorophenyl)ethanol to 2,3-difluoroacetophenone
Introduction
This application note details a robust and scalable protocol for the oxidation of the secondary alcohol, 1-(2,3-Difluorophenyl)ethanol, to the corresponding ketone, 2,3-difluoroacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol provided is based on the widely utilized Swern oxidation, a mild and efficient method that avoids the use of heavy metals.[1][2][3] Alternative protocols using Dess-Martin periodinane (DMP) and Pyridinium chlorochromate (PCC) are also briefly discussed.
Reaction Scheme
Experimental Protocols
Primary Protocol: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA), to effect the oxidation.[1][2][4] This method is known for its mild reaction conditions and high yields.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Argon or Nitrogen gas supply
-
Ice bath
-
Dry ice/acetone bath
Procedure:
-
Preparation: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (50 mL) and oxalyl chloride (1.5 equiv.).
-
Activator Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of dimethyl sulfoxide (2.2 equiv.) in anhydrous dichloromethane (10 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes at -78 °C.
-
Alcohol Addition: A solution of this compound (1.0 equiv.) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. The resulting mixture is stirred for 45 minutes at -78 °C.
-
Base Quenching: Triethylamine (5.0 equiv.) is added dropwise to the reaction mixture, again keeping the temperature below -65 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up: Water (50 mL) is added to the reaction mixture and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-difluoroacetophenone.
Data Presentation
The following table summarizes the quantitative data for the Swern oxidation protocol.
| Reagent/Parameter | Molar Ratio (equiv.) | Quantity (for 10 mmol scale) | Notes |
| This compound | 1.0 | 1.58 g | Starting material |
| Oxalyl chloride | 1.5 | 1.3 mL | Activator |
| Dimethyl sulfoxide (DMSO) | 2.2 | 1.7 mL | Oxidant |
| Triethylamine (Et₃N) | 5.0 | 7.0 mL | Base |
| Dichloromethane (DCM) | - | ~80 mL | Anhydrous solvent |
| Reaction Temperature | - | -78 °C to RT | Critical for stability |
| Reaction Time | - | ~2 hours | Monitored by TLC |
| Expected Yield | - | 85-95% | Isolated yield after purification |
Alternative Protocols
Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes and ketones at room temperature.[5][6][7]
-
Reagents: Dess-Martin Periodinane (1.1 equiv.), this compound (1.0 equiv.), Dichloromethane.
-
Conditions: The reaction is typically carried out at room temperature for 1-3 hours.
-
Work-up: The reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The product is then extracted with an organic solvent.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a chromium(VI) reagent that is a reliable and effective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10][11]
-
Reagents: Pyridinium chlorochromate (1.5 equiv.), this compound (1.0 equiv.), Dichloromethane, Celite or Silica gel.
-
Conditions: The reaction is typically performed at room temperature with stirring for 2-4 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite or silica gel to remove the chromium byproducts, and the filtrate is concentrated.
Visualizations
Experimental Workflow
Caption: Workflow for the Swern oxidation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. thieme-connect.com [thieme-connect.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Difluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common laboratory-scale synthetic routes are:
-
Grignard reaction: The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 2,3-difluorobenzaldehyde.
-
Reduction of a ketone: The reduction of 2',3'-difluoroacetophenone using a reducing agent such as sodium borohydride.
Q2: What are the potential byproducts in the Grignard synthesis of this compound?
A2: The primary byproduct of concern is the homo-coupling product of the Grignard reagent, which in the case of using methylmagnesium bromide would be ethane (a gas). A more significant byproduct can be the formation of a biphenyl-type compound if the Grignard reagent is prepared from an aryl halide. In the context of reacting with 2,3-difluorobenzaldehyde, unreacted starting material and magnesium salts are also common impurities.
Q3: What byproducts can be expected from the sodium borohydride reduction of 2',3'-difluoroacetophenone?
A3: The main byproducts from a sodium borohydride reduction are borate esters, which are formed as the borohydride reagent delivers its hydride ions. These are typically inorganic and are easily removed during the aqueous workup procedure. Incomplete reaction will also lead to the presence of the starting ketone in the final product mixture.
Q4: How can I minimize byproduct formation in the Grignard reaction?
A4: To minimize byproduct formation:
-
Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
-
Use anhydrous solvents (typically diethyl ether or THF).
-
Add the 2,3-difluorobenzaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Ensure the magnesium turnings are fresh and activated to promote efficient formation of the Grignard reagent.
Q5: What is the best way to purify the crude this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired alcohol from less polar byproducts and unreacted starting materials. Distillation under reduced pressure can also be an effective purification method, provided the byproducts have significantly different boiling points.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change or exotherm). | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings prior to use by gently crushing them or adding a small crystal of iodine. |
| Low conversion of 2,3-difluorobenzaldehyde. | Insufficient Grignard reagent. | Ensure an excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents). Titrate the Grignard reagent before use to determine its exact concentration. |
| Significant amount of unreacted starting material. | Presence of moisture in reagents or glassware. | Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents and ensure the 2,3-difluorobenzaldehyde is dry. |
Issue 2: Presence of Impurities After Reduction with Sodium Borohydride
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ketone (2',3'-difluoroacetophenone) in the final product. | Incomplete reaction. | Increase the reaction time or the amount of sodium borohydride. Ensure the reaction is stirred efficiently. The reaction between sodium borohydride and acetophenone can be exothermic, so it is important to add the acetophenone drop-wise and to control the reaction temperature with an ice bath.[1] |
| Oily residue that is difficult to purify. | Incomplete removal of borate esters. | During the workup, ensure the reaction mixture is acidified (e.g., with dilute HCl) to hydrolyze the borate esters. Perform multiple extractions with an organic solvent to ensure complete removal of the product from the aqueous layer. |
Data Presentation
Table 1: Illustrative Yields and Byproduct Profile for Grignard Synthesis
| Entry | Equivalents of MeMgBr | Reaction Temperature (°C) | Yield of Product (%) | Unreacted Aldehyde (%) | Other Byproducts (%) |
| 1 | 1.1 | 0 | 75 | 15 | 10 |
| 2 | 1.5 | 0 | 85 | 5 | 10 |
| 3 | 1.1 | 25 | 60 | 20 | 20 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Table 2: Illustrative Purity Profile from Sodium Borohydride Reduction
| Entry | Equivalents of NaBH4 | Reaction Time (h) | Product Purity by GC (%) | Unreacted Ketone (%) |
| 1 | 1.0 | 1 | 90 | 10 |
| 2 | 1.5 | 1 | 98 | 2 |
| 3 | 1.0 | 3 | 95 | 5 |
Note: Data is illustrative and purity is determined after standard aqueous workup.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used. All glassware must be flame-dried before use.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add anhydrous diethyl ether via a syringe. Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (as evidenced by bubbling and a color change), add the remaining methyl bromide solution dropwise, maintaining a gentle reflux.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2,3-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',3'-difluoroacetophenone (1.0 equivalent) in methanol or ethanol.[1]
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.
-
Workup: After the reaction is complete (monitored by TLC), slowly add water to quench the excess sodium borohydride. Acidify the mixture with dilute hydrochloric acid.
-
Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Synthetic pathways and potential byproducts for this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Fluorinated Aromatic Alcohols
Welcome to the technical support center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated aromatic alcohols often difficult to purify compared to their non-fluorinated analogs?
A1: The purification of fluorinated aromatic alcohols presents unique challenges due to the strong electronegativity of fluorine atoms. This leads to:
-
Increased Acidity: Fluorine atoms, particularly on the aromatic ring or adjacent carbons, significantly increase the acidity of the hydroxyl group.[1][2][3] This can cause issues with certain purification techniques, such as decomposition on standard silica gel.[4]
-
Altered Polarity and Intermolecular Interactions: The presence of fluorine can lead to strong dipole moments and unique non-covalent interactions, including hydrogen bonding and dipole-dipole forces, which can complicate separation and crystallization.[5]
-
Co-elution of Isomers: Positional isomers of fluorinated aromatic alcohols often have very similar physical properties, making them difficult to separate by standard chromatographic methods.[6]
-
Presence of Unique Impurities: Syntheses can result in structurally similar impurities, unreacted fluorinating agents, or byproducts that are challenging to remove.[4][7]
Q2: My fluorinated aromatic alcohol appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A2: The increased acidity of fluorinated alcohols can make them sensitive to the acidic nature of standard silica gel, leading to degradation.[2][4] To prevent this, you can:
-
Use Deactivated Silica Gel: Neutralize the silica gel by pre-treating it with a base, such as triethylamine, in the mobile phase.
-
Switch to an Alternative Stationary Phase: Consider using alumina (neutral or basic), or a bonded-phase silica like diol or C18 for reversed-phase chromatography.
-
Employ Non-Chromatographic Methods: If possible, utilize alternative purification techniques like recrystallization or distillation.
Q3: I am struggling to separate positional isomers of my fluorinated aromatic alcohol. What chromatographic strategies can I employ?
A3: Separating positional isomers of fluorinated compounds can be challenging. Here are some advanced chromatographic strategies:
-
Utilize Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or other fluorous phases) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions.[8][9]
-
Employ "Hetero-Pairing" in HPLC: An effective strategy is to pair a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[10][11] This can significantly improve the separation of fluorinated analytes.
-
Optimize Mobile Phase and Temperature: The separation is often dependent on the fluorine content percentage.[10] Experimenting with different mobile phase compositions and running the chromatography at elevated temperatures can further enhance resolution.[10][11]
Q4: What are the best practices for recrystallizing highly polar fluorinated aromatic alcohols?
A4: Recrystallization of these compounds can be difficult due to their high polarity.[5] A systematic approach to solvent selection is key:
-
Solvent Screening: Test a wide range of solvents with varying polarities. A good starting point is to look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13]
-
Use of Solvent/Anti-Solvent Systems: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Gentle reheating to achieve a clear solution followed by slow cooling can induce crystallization.[12]
-
Consider a Range of Solvent Classes: Don't limit your screening to common lab solvents. Aromatic hydrocarbons like toluene or xylenes can sometimes be effective due to potential C-F···π interactions.[5]
Q5: How can I accurately assess the purity of my final fluorinated aromatic alcohol product?
A5: A combination of analytical techniques is recommended for accurate purity assessment:
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and powerful tool for identifying and quantifying fluorine-containing compounds and impurities. The wide chemical shift range provides detailed information about the electronic environment of each fluorine atom.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is excellent for determining the number of components in a sample and quantifying purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated aromatic alcohols, GC-MS can provide excellent separation and identification of impurities.[7][15]
-
Elemental Analysis: This can confirm the elemental composition of your purified compound.
Troubleshooting Guides
Issue 1: Low Yield or No Recovery After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Compound Degradation on Silica Gel | Use deactivated silica gel or switch to a neutral stationary phase like alumina.[4] |
| Irreversible Binding to Stationary Phase | The highly polar hydroxyl group may interact too strongly with silica. Try a less polar mobile phase or switch to reversed-phase chromatography. |
| Compound is Too Volatile | If the compound has a low boiling point, it may be lost during solvent evaporation. Use a rotary evaporator at a lower temperature and higher pressure. |
| Incorrect Mobile Phase Polarity | The compound may not be eluting from the column. Perform thorough TLC analysis to determine the optimal mobile phase composition before running the column. |
Issue 2: Poor Separation of Compound from Impurities
| Potential Cause | Troubleshooting Step |
| Co-elution of Structurally Similar Impurities | Optimize the mobile phase. A shallower gradient or isocratic elution might improve resolution.[16] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. |
| Poor Column Packing | Ensure the column is packed uniformly to prevent channeling. |
| Suboptimal Stationary Phase | If using a standard silica or C18 column, consider a fluorinated stationary phase (e.g., PFP) for enhanced selectivity towards fluorinated compounds.[8][9] |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Step |
| Oiling Out Instead of Crystallizing | The compound's melting point may be lower than the boiling point of the solvent. Try a lower boiling point solvent or a solvent/anti-solvent system. |
| No Crystal Formation Upon Cooling | The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization.[16] |
| Impure Crystals | Cool the solution more slowly to promote selective crystal growth. Wash the filtered crystals with a small amount of cold solvent. A second recrystallization may be necessary.[16] |
| Poor Solubility in Common Solvents | Systematically screen a wider range of solvents, including aromatic hydrocarbons and ethers.[5] |
Quantitative Data Summary
Table 1: Acidity of Selected Fluorinated Alcohols
| Compound | pKa | Reference |
| Ethanol | 16.0 | [2] |
| 2,2,2-Trifluoroethanol | 12.4 | [2] |
| Phenol | 10.0 | [2] |
| p-Methoxyphenyl trifluoromethyl carbinol | 12.24 | [3] |
| m-Nitrophenyl trifluoromethyl carbinol | 9.18 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivation (if necessary): Add 1-2% triethylamine (or another suitable base) to the mobile phase to neutralize the silica gel.
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude fluorinated aromatic alcohol in a minimum amount of the mobile phase. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Elute the compound from the column using the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Systematic Solvent Selection for Recrystallization
-
Initial Solubility Tests: In small test tubes, add a few milligrams of the crude compound.
-
Solvent Addition: To each test tube, add ~0.5 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Room Temperature Observation: Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely unsuitable for single-solvent recrystallization.
-
Heating: Gently heat the test tubes containing undissolved solid. If the compound dissolves upon heating, it is a potential candidate for recrystallization.
-
Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Solvent/Anti-Solvent Testing: For solvents where the compound is highly soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy. Reheat to clarify and then cool to observe crystallization.
-
Scale-Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on a larger scale.
Visualizations
References
- 1. Influence of fluorine atoms and aromatic rings on the acidity of ethanol. | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bia.si [bia.si]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
preventing side reactions in Grignard reactions with fluorinated benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving fluorinated benzaldehydes. The electron-withdrawing nature of fluorine substituents can introduce specific challenges and side reactions. This guide aims to provide solutions to overcome these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with a fluorinated benzaldehyde is giving a low yield of the desired secondary alcohol. What are the common causes?
A1: Low yields in Grignard reactions with fluorinated benzaldehydes can stem from several factors, often exacerbated by the electronic properties of the substrate. The primary culprits include:
-
Side Reactions: The electron-deficient nature of the fluorinated benzaldehyde carbonyl group can promote side reactions such as reduction, enolization, and Wurtz-type coupling.
-
Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere.[1]
-
Reaction Conditions: Suboptimal temperature, slow or overly rapid addition of reagents, and insufficient reaction time can all contribute to lower yields.
Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?
A2: This is likely a Wurtz-type coupling product , which is a homocoupled dimer of your Grignard reagent's organic halide precursor.[2] This side reaction is favored by high local concentrations of the halide and elevated temperatures.
Troubleshooting Strategies:
-
Slow Reagent Addition: Add the organic halide dropwise to the magnesium turnings during the Grignard reagent formation. This prevents a buildup of the halide that can react with the newly formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during reagent formation and cool the reaction mixture (typically to 0 °C or lower) before adding the fluorinated benzaldehyde.[3][4]
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are standard. In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[5]
Q3: My reaction is producing the starting benzaldehyde and a reduced alcohol corresponding to my Grignard reagent. What is happening?
A3: This indicates a competing reduction reaction . The Grignard reagent can act as a hydride donor, reducing the aldehyde to the corresponding benzyl alcohol, while the Grignard reagent itself is oxidized. This is more common with bulky Grignard reagents and sterically hindered aldehydes.
Troubleshooting Strategies:
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress reduction and other side reactions by forming a more reactive and less basic organocerium reagent.[6][7][8] This generally leads to cleaner reactions and higher yields of the desired 1,2-addition product.
-
Low Temperature: Performing the reaction at low temperatures (-78 °C) can favor the nucleophilic addition over the reduction pathway.[3][9]
Q4: I am working with a fluorinated acetophenone and observing low conversion. What could be the issue?
A4: With ketones, especially those with acidic α-protons, enolization can be a major competing side reaction where the Grignard reagent acts as a base, deprotonating the ketone to form an enolate.[10] This is particularly relevant for fluorinated systems which can have more acidic α-protons.
Troubleshooting Strategies:
-
Cerium(III) Chloride: As with reduction, CeCl₃ is highly effective at minimizing enolization by increasing the nucleophilicity of the organometallic reagent.[11]
-
Low Temperature: Adding the Grignard reagent at a low temperature (-78 °C) can disfavor the enolization pathway.[9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Grignard reactions with various fluorinated benzaldehydes. Please note that yields are highly dependent on specific reaction conditions and the nature of the Grignard reagent.
Table 1: Grignard Reaction Yields with Various Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium bromide | THF or Et₂O | 0 to RT | 1 - 2 | 70 - 90 | [4] |
| 4-Fluorobenzaldehyde | 4-Bromofluorobenzene | THF | 0 to RT | 1 - 2 | Not specified | [4] |
| 2,4-Difluorobenzaldehyde | Vinylmagnesium bromide | THF | 0 to RT | 12 - 24 | Not specified | [12] |
| Benzaldehyde | Functionalized Arylmagnesium Bromide | THF | -78 | 1 | 60-80 | [3][9] |
| Trifluoromethyl-substituted aromatic | Grignard Reagent | Not specified | 0 to 100 | 0.5 - 40 | High | [13][14] |
Table 2: Effect of Cerium(III) Chloride on Grignard Addition
| Substrate | Grignard Reagent | Additive | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |
| α-Tetralone | Butyllithium | None | 26 | - | [8] |
| α-Tetralone | Butyllithium | CeCl₃ | 92-97 | - | [8] |
| α-Tetralone | Butylmagnesium bromide | None | Moderate | - | [8] |
| α-Tetralone | Butylmagnesium bromide | CeCl₃ | High | - | [8] |
| Chiral α-aminoxylated aldehyde | Benzylmagnesium chloride | None | Low | - | [6] |
| Chiral α-aminoxylated aldehyde | Benzylmagnesium chloride | CeCl₃·2LiCl | 77 | >99:1 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde
This protocol is a representative example for the reaction of a Grignard reagent with a fluorinated benzaldehyde.[4]
Materials:
-
Magnesium turnings (1.2 eq)
-
Organic halide (e.g., Methyl iodide, 1.1 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
2-Chloro-6-fluorobenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask under an inert atmosphere.
-
Add a small amount of anhydrous Et₂O or THF to cover the magnesium.
-
Dissolve the organic halide in anhydrous Et₂O or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. Initiation is indicated by a color change and gentle refluxing.[4]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-chloro-6-fluorobenzaldehyde in anhydrous Et₂O or THF in a separate flask.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Cerium(III) Chloride Mediated Grignard Reaction
This protocol is adapted for reactions where side reactions like reduction or enolization are problematic.[8]
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃) (1.1 eq)
-
Anhydrous THF
-
Grignard reagent (1.1 eq)
-
Fluorinated benzaldehyde or ketone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Organocerium Reagent:
-
Flame-dry a round-bottom flask and charge it with anhydrous CeCl₃.
-
Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature under an inert atmosphere to activate the CeCl₃.
-
Cool the suspension to -78 °C.
-
Slowly add the Grignard reagent solution and stir for 1 hour at -78 °C.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the fluorinated benzaldehyde or ketone in anhydrous THF.
-
Add the carbonyl solution dropwise to the organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Follow the standard extraction, drying, and purification procedure as described in Protocol 1.
-
Visualized Workflows and Pathways
References
- 1. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
improving enantioselectivity in the asymmetric synthesis of 1-(2,3-Difluorophenyl)ethanol
Welcome to the Technical Support Center for the Asymmetric Synthesis of 1-(2,3-Difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in the synthesis of this key chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of this compound?
A1: The most common and effective methods for the asymmetric synthesis of this compound from 2',3'-difluoroacetophenone are:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, typically ruthenium or rhodium-based, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
-
Biocatalytic Reduction: This approach employs enzymes, either as whole cells (e.g., yeast, bacteria) or isolated ketoreductases (KREDs), to stereoselectively reduce the ketone.
-
Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral catalyst (e.g., Ru-BINAP) and molecular hydrogen (H₂), often at elevated pressures.
-
Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[1][2][3][4]
Q2: What level of enantiomeric excess (e.e.) can I realistically expect for this synthesis?
A2: With optimized conditions, it is possible to achieve high enantiomeric excess, often exceeding 95% and in some cases approaching >99% e.e. The achievable e.e. is highly dependent on the chosen method, catalyst, and reaction parameters.
Q3: How do the fluorine substituents on the aromatic ring affect the enantioselectivity?
A3: The electronic and steric properties of the fluorine atoms at the 2- and 3-positions of the phenyl ring can influence the interaction between the substrate and the chiral catalyst. This can impact the facial selectivity of the hydride attack on the carbonyl group. In some cases, ortho-substituents can enhance enantioselectivity by providing additional steric hindrance that favors a specific binding orientation in the catalyst's active site.
Q4: Can I control which enantiomer, (R) or (S), is produced?
A4: Yes. In catalytic methods, the chirality of the product is determined by the chirality of the ligand used in the catalyst system. For example, using (R,R)-TsDPEN in asymmetric transfer hydrogenation will typically yield one enantiomer, while the (S,S)-TsDPEN ligand will produce the opposite enantiomer. In biocatalysis, while a wild-type enzyme may have a preference for one enantiomer, engineered ketoreductases are available that can produce either the (R) or (S) alcohol with high selectivity.[5]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
Question: My asymmetric reduction of 2',3'-difluoroacetophenone is yielding the desired this compound, but the enantiomeric excess is low. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge and can be addressed by systematically evaluating the following factors:
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for low enantiomeric excess.
| Potential Cause | Suggested Solutions |
| Catalyst/Ligand Inefficiency | - Screen a variety of chiral ligands or catalyst systems. For ATH, consider different chiral diamine or amino alcohol ligands. For biocatalysis, screen different ketoreductases. - Verify the correct catalyst loading; too low or too high concentrations can sometimes negatively impact enantioselectivity. - Ensure the catalyst has not degraded due to improper storage or handling. |
| Suboptimal Reaction Temperature | - Perform a temperature optimization study. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[3] |
| Inappropriate Solvent | - The solvent can significantly influence the transition state of the reaction. Screen a range of anhydrous solvents with different polarities (e.g., isopropanol, THF, dichloromethane, toluene). |
| Presence of Moisture or Impurities | - Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Water can lead to a non-selective background reduction. |
| Incorrect Base or Base Concentration (for ATH) | - Optimize the base and its concentration. Common bases include KOH, NaOH, and t-BuOK. The nature and amount of the base can significantly affect both the rate and enantioselectivity. |
Issue 2: Low Reaction Conversion or Yield
Question: The enantioselectivity of my reaction is acceptable, but the conversion of 2',3'-difluoroacetophenone is low, resulting in a poor yield of the desired alcohol. How can I improve the yield?
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Suggested Solutions |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[6] - Impurities in the substrate or solvent can poison the catalyst. Purify the starting materials if necessary. - For biocatalytic reductions, ensure the pH and temperature are optimal for enzyme activity. |
| Insufficient Reaction Time | - Monitor the reaction over a longer period to ensure it has reached completion. |
| Suboptimal Temperature | - While lower temperatures can favor enantioselectivity, they also slow down the reaction rate. A balance must be found. Consider a moderate increase in temperature if the reaction is too slow. |
| Inadequate Mixing | - Ensure efficient stirring, especially in heterogeneous reactions (e.g., whole-cell biocatalysis). |
| Product Inhibition (Biocatalysis) | - High concentrations of the product alcohol or co-product (e.g., acetone in ATH with isopropanol) can inhibit the enzyme. Consider in-situ product removal or using a higher volume of solvent. |
Data Summary
The following tables summarize representative data for the asymmetric reduction of fluorinated acetophenones, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones
| Substrate | Catalyst (mol%) | Ligand | Hydrogen Donor | Base (mol%) | Temp (°C) | Yield (%) | e.e. (%) | Configuration |
| 4-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ (1) | (S,S)-TsDPEN | i-PrOH | KOH (2) | 80 | >99 | 97 | R |
| 2-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ (1) | (S,S)-TsDPEN | i-PrOH | KOH (2) | 80 | >99 | 95 | R |
| 3-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ (1) | (S,S)-TsDPEN | i-PrOH | KOH (2) | 80 | >99 | 97 | R |
| 4-Chloroacetophenone | [RuCl(p-cymene)(S,S)-TsDPEN] | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | R |
Data adapted from literature on similar substrates to provide a starting point for optimization.[7]
Table 2: Biocatalytic Reduction of Halogenated Acetophenones
| Substrate | Biocatalyst | Co-factor Regeneration | Temp (°C) | pH | Yield (%) | e.e. (%) | Configuration |
| 2',6'-dichloro-3'-fluoroacetophenone | Engineered Ketoreductase (KRED) | Glucose Dehydrogenase (GDH)/Glucose | 30 | 7.0 | >99 | >99.5 | S |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | Isopropanol | 30 | 7.5 | 95 | >99.9 | R |
Data from studies on closely related substrates, indicating the potential for high enantioselectivity with biocatalysis.[5][8]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is a general procedure adapted from established methods for the asymmetric transfer hydrogenation of substituted acetophenones.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation.
Materials:
-
2',3'-difluoroacetophenone
-
[RuCl₂(p-cymene)]₂ or similar Ru-precursor
-
Chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN)
-
Anhydrous isopropanol (i-PrOH)
-
Base (e.g., KOH or NaOH)
-
Anhydrous solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 mol%) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add the 2',3'-difluoroacetophenone (1 equivalent) to the catalyst solution.
-
Add the base (e.g., a solution of KOH in isopropanol, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is a general guideline for a whole-cell or isolated enzyme biocatalytic reduction.
Experimental Workflow for Biocatalytic Reduction
Caption: General workflow for biocatalytic reduction.
Materials:
-
2',3'-difluoroacetophenone
-
Ketoreductase (KRED) enzyme or whole-cell biocatalyst
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Co-factor (NADPH or NADH) and a co-factor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary alcohol dehydrogenase)
-
Co-solvent (e.g., DMSO or isopropanol)
-
Organic solvent for extraction (e.g., ethyl acetate or MTBE)
Procedure:
-
In a reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase (as a lyophilized powder or a solution) and the components of the co-factor regeneration system (e.g., glucose, glucose dehydrogenase, and NADP⁺).
-
Dissolve the 2',3'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.
-
Once the reaction is complete, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
issues with residual starting material in 1-(2,3-Difluorophenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Difluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two most prevalent synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically formed from a brominated difluorobenzene, with an appropriate aldehyde.
-
Reduction of a Ketone: This method utilizes a reducing agent to convert 2',3'-difluoroacetophenone to the desired secondary alcohol.
Q2: I am observing a significant amount of unreacted starting material in my final product. What are the likely causes?
A2: Residual starting material is a common issue and can stem from several factors depending on the synthetic route. For Grignard reactions, incomplete formation of the Grignard reagent or side reactions can be the cause. In ketone reductions, an insufficient amount of reducing agent or poor reactivity can lead to an incomplete reaction.
Q3: How can I effectively remove residual starting material from my this compound product?
A3: Purification can be achieved through several methods. Column chromatography is a highly effective technique for separating the desired alcohol from starting materials and byproducts. Distillation under reduced pressure can also be employed, particularly if the boiling points of the product and impurities are sufficiently different. Recrystallization may be an option if the product is a solid at room temperature or can be derivatized.
Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For final purity assessment and quantification of residual starting material, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1][2][3][4][5][6][7][8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.
Issue 1: Low Yield and Significant Residual Starting Material in Grignard Synthesis
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Quality of Magnesium Turnings | Use fresh, shiny magnesium turnings. If the surface is dull, activate it by stirring vigorously under nitrogen or by adding a small crystal of iodine. |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the starting materials are dry. |
| Inefficient Grignard Reagent Formation | Add a small amount of the halide to the magnesium first. If the reaction doesn't initiate (indicated by gentle refluxing of the ether solvent), gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a steady reaction rate. |
| Side Reactions (e.g., Wurtz Coupling) | Maintain a low reaction temperature during the addition of the alkyl halide to the magnesium. Dilute the reaction mixture to disfavor bimolecular side reactions. |
| Incomplete Reaction with Aldehyde | Ensure the Grignard reagent is added slowly to the aldehyde solution at a low temperature to control the exothermic reaction. Allow the reaction to stir for a sufficient time after the addition is complete. |
Logical Workflow for Troubleshooting Grignard Synthesis
Issue 2: Incomplete Conversion of 2',3'-Difluoroacetophenone in Reduction Synthesis
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., sodium borohydride) to ensure complete conversion. A molar ratio of 1.1 to 1.5 equivalents is often recommended. |
| Low Reactivity of Reducing Agent | Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions. |
| Low Reaction Temperature | While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Short Reaction Time | Allow sufficient time for the reaction to go to completion. Monitor the disappearance of the starting material by TLC. |
Experimental Workflow for Ketone Reduction
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
1-Bromo-2,3-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction begins, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve acetaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reduction of 2',3'-Difluoroacetophenone
Materials:
-
2',3'-Difluoroacetophenone
-
Sodium borohydride
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2',3'-difluoroacetophenone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of substituted phenylethanols. Actual results for this compound may vary.
| Parameter | Grignard Reaction | Ketone Reduction |
| Typical Yield | 60-80% | 85-95% |
| Purity (before purification) | 70-90% | 80-95% |
| Purity (after purification) | >97% | >98% |
| Common Impurities | Unreacted starting materials, Wurtz coupling products, benzene | Unreacted ketone |
Analytical Methods
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 270 nm[2]
-
Column Temperature: 30 °C[2]
GC-MS Method for Impurity Profiling
-
Column: Capillary column suitable for separating aromatic compounds (e.g., DB-5MS)
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
-
Detection: Mass spectrometry (scan mode to identify unknown impurities)
References
- 1. Separation of 2-Phenylethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. phcogj.com [phcogj.com]
- 9. jddtonline.info [jddtonline.info]
stability of 1-(2,3-Difluorophenyl)ethanol under acidic or basic conditions
This technical support center provides guidance on the stability of 1-(2,3-Difluorophenyl)ethanol under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound, a secondary benzylic alcohol, is expected to be susceptible to degradation under acidic conditions. The primary degradation pathway is likely to be acid-catalyzed dehydration, an E1 elimination reaction, which results in the formation of 2,3-difluorostyrene.[1][2][3] This reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequently, a secondary carbocation is formed, which then loses a proton to form the alkene.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The major degradation product anticipated under acidic stress is 2,3-difluorostyrene, formed through dehydration.[4][5] Depending on the specific conditions and the presence of oxidizing agents, minor degradation products could include oxidation products like 2,3-difluoroacetophenone.
Q3: How stable is this compound under basic conditions?
A3: Generally, secondary alcohols are relatively stable under basic conditions. The hydroxyl group (OH-) is a poor leaving group, making direct base-catalyzed degradation challenging.[6] However, under stringent conditions such as high temperatures, some degradation may be observed. The presence of strong bases could potentially lead to oxidation to the corresponding ketone, 2,3-difluoroacetophenone, especially if an oxidizing agent is present.
Q4: Are there any specific analytical challenges when monitoring the stability of this compound?
A4: A key challenge is developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve this compound from its potential degradation products, particularly the non-polar 2,3-difluorostyrene and any process impurities.[7] It is crucial to demonstrate that the analytical method can accurately quantify the parent compound in the presence of its degradants.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and strong acids. Standard laboratory conditions are generally sufficient for short-term storage, but for long-term stability, storage at refrigerated temperatures (2-8 °C) is advisable.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid and complete degradation under acidic conditions. | The acidic conditions (concentration of acid, temperature) are too harsh. | Reduce the acid concentration (e.g., from 1N HCl to 0.1N HCl), lower the reaction temperature, and/or shorten the exposure time. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to identify degradation products without completely consuming the parent compound.[8] |
| No degradation observed under basic conditions. | Secondary alcohols are generally stable in basic media. The conditions may not be stringent enough to induce degradation. | Increase the temperature or extend the duration of the study. Consider using a stronger base or a combination of heat and a moderately strong base. However, the absence of degradation under basic conditions is a valid stability characteristic. |
| Multiple unexpected peaks in the chromatogram. | This could be due to secondary degradation of the primary degradant, interactions with excipients (if in a formulation), or impurities in the starting material. | Analyze a placebo sample (if applicable) under the same stress conditions to rule out excipient degradation. Use a milder stress condition to favor the formation of primary degradants. Ensure the purity of the starting material is well-characterized. |
| Poor mass balance in the stability study. | The analytical method may not be detecting all degradation products, or some degradants may be volatile or lack a chromophore for UV detection. | Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify non-chromophoric or unexpected degradants. Check for the volatility of potential degradants like 2,3-difluorostyrene. Ensure the response factors of the degradants are considered in the quantification.[9] |
Data Presentation
The following table summarizes hypothetical quantitative data for a forced degradation study of this compound, illustrating typical results.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Product(s) Detected |
| 0.1 N HCl | 24 | 60 | 15.2 | 2,3-Difluorostyrene |
| 1 N HCl | 8 | 80 | 45.8 | 2,3-Difluorostyrene, Minor unknowns |
| 0.1 N NaOH | 24 | 60 | < 1.0 | Not Applicable |
| 1 N NaOH | 8 | 80 | 3.5 | 2,3-Difluoroacetophenone (trace) |
Experimental Protocols
Protocol for Acidic and Basic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound in acidic and basic conditions, in accordance with ICH guidelines.[4][10]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector (and preferably a mass spectrometer)
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Sample Preparation:
-
Acidic Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a similar sample using 1 N HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a similar sample using 1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration and keep it at room temperature.
-
4. HPLC Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. karger.com [karger.com]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(2,3-Difluorophenyl)ethanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2,3-Difluorophenyl)ethanol via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Troubleshooting and FAQs
Q1: My this compound is not crystallizing out of solution, even after cooling. What should I do?
A1: This is a common issue, often due to supersaturation or using an excessive amount of solvent.[1] Here are several steps to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This will act as a template for further crystal formation.[1]
-
Reduce Solvent Volume: You may have added too much solvent, making the solution too dilute for crystals to form.[3] Gently heat the solution to boil off some of the solvent until you reach the saturation point again. Let it cool slowly.
-
Cool for Longer: Ensure the solution has cooled slowly to room temperature before placing it in an ice bath.[4] A rapid temperature drop can sometimes inhibit crystal formation or lead to smaller, less pure crystals.[3] Allow the flask to sit in an ice bath for an extended period (15-30 minutes or longer).
Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the solvent before it dissolves or separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound.
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent to ensure it stays dissolved.
-
Promote Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system where the compound is less soluble.
Q3: After recrystallization, my product is still impure. What went wrong?
A3: Impurities can be carried over for several reasons:
-
Cooling Too Quickly: Rapid cooling can trap impurities within the forming crystal lattice.[3] The key to high purity is slow, controlled crystal growth. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[4][5]
-
Inadequate Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.[1][5] Using solvent that is not cold enough will dissolve some of your purified product.[1]
-
Inappropriate Solvent Choice: The chosen solvent might have similar solubility characteristics for both your desired compound and the impurities. Re-evaluate your solvent system. The impurity should ideally be very soluble in the solvent at all temperatures or completely insoluble.
Q4: My final yield of pure this compound is very low. How can I improve recovery?
A4: Low recovery is most often caused by using too much solvent.
-
Use the Minimum Amount of Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent dropwise or in small portions to your crude material, only adding enough to fully dissolve it.[1][3][4]
-
Avoid Excessive Washing: While washing is crucial for purity, using too much ice-cold solvent will lead to product loss, as the compound will have some finite solubility even at low temperatures.[1] Use only small portions for rinsing.
-
Collect a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.
Q5: How do I choose the best solvent for recrystallizing this compound?
A5: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[1][4]
-
Consider Polarity: this compound is a moderately polar aromatic alcohol. Solvents like ethanol or methanol are often good starting points for aromatic compounds.[2] Non-polar solvents like hexane or heptane are likely to be poor solvents but can be excellent as the "anti-solvent" in a mixed-solvent system.
-
Perform Solubility Tests: Test small amounts of your crude product in various solvents (e.g., water, ethanol, toluene, hexane, ethyl acetate) in test tubes. Observe the solubility at room temperature and then upon heating.
-
Try Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[5] Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol) and add a hot "bad" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clear the cloudiness, then cool slowly.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure using a mixed-solvent system, which is often effective for compounds of intermediate polarity. A common and effective system for this compound is Toluene-Hexane or Ethanol-Water.
1. Solvent Selection:
-
Place ~20-30 mg of the crude this compound into a small test tube.
-
Add a "good" solvent (e.g., Toluene) dropwise at room temperature until the solid dissolves. Note the approximate volume.
-
In a separate test tube, confirm that the compound is poorly soluble in a "bad" solvent (e.g., Hexane), even when warm. The two solvents must be miscible.[6]
2. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a boiling chip and place the flask on a hot plate.
-
Add the minimum amount of the hot "good" solvent (Toluene) needed to completely dissolve the solid at or near the boiling point.[1]
3. (Optional) Removal of Colored or Insoluble Impurities:
-
If the solution contains insoluble solids, perform a hot gravity filtration to remove them.[5]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling. Filter via hot gravity filtration to remove the charcoal.[5]
4. Crystallization:
-
Heat the clear solution and add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the hot "good" solvent (Toluene) until the cloudiness just disappears.[3]
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[3][5]
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3][4]
5. Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold "bad" solvent (Hexane) or a mixture rich in the bad solvent.[5]
-
Allow the crystals to air dry on the filter paper under vacuum for several minutes.
-
Transfer the crystals to a watch glass to dry completely. Determine the weight and melting point of the purified product.[5]
Data Presentation
Table 1: Solvent Suitability for Recrystallization of this compound
| Solvent | Polarity Index (p')[7] | Solubility (Cold) | Solubility (Hot) | Suitability Notes |
| Water | 10.2 | Insoluble | Insoluble | Good as an anti-solvent with a polar organic solvent like ethanol. |
| n-Hexane | 0.1 | Insoluble | Sparingly Soluble | Excellent as an anti-solvent with a solvent of intermediate polarity like toluene or ethyl acetate. |
| Toluene | 2.4 | Sparingly Soluble | Soluble | A good candidate for a single-solvent recrystallization or as the "good" solvent in a mixed pair with hexane. |
| Ethanol | 4.3 | Soluble | Very Soluble | May be too effective a solvent, leading to poor recovery unless used in a mixed pair with water.[8] |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Similar to ethanol; may result in low yield if used as a single solvent. |
| Dichloromethane | 3.1 | Very Soluble | Very Soluble | Generally unsuitable for recrystallization due to its low boiling point and high solvency. |
Workflow Visualization
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. reddit.com [reddit.com]
- 3. Home Page [chem.ualberta.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 1-(2,3-Difluorophenyl)ethanol: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data for 1-(2,3-Difluorophenyl)ethanol
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of substituent effects and comparison with known data for analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.5 | Doublet | ~6.5 |
| OH | Variable | Singlet (broad) | - |
| CH | ~5.2 | Quartet | ~6.5 |
| Ar-H | 6.9 - 7.3 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| CH-OH | ~69 |
| Ar-C (C-F) | 148 - 152 (dd) |
| Ar-C (C-F) | 146 - 150 (dd) |
| Ar-C | 120 - 130 |
| Ar-C | 115 - 125 |
| Ar-C | 110 - 120 |
| Ar-C (C-CHOH) | ~135 |
Comparative Analysis with Structurally Similar Compounds
To support the predicted values, ¹H and ¹³C NMR data for structurally related compounds are presented below. These compounds demonstrate the influence of fluorine substitution on the chemical shifts of the aromatic and aliphatic protons and carbons.
Table 3: ¹H NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl₃
| Compound | CH₃ (δ, ppm, mult, J) | OH (δ, ppm, mult) | CH (δ, ppm, mult, J) | Ar-H (δ, ppm, mult) |
| 1-Phenylethanol | 1.49 (d, 6.5) | 2.01 (s) | 4.91 (q, 6.5) | 7.26–7.39 (m) |
| 1-(4-Fluorophenyl)ethanol | 1.46 (d, 6.4) | 2.02 (s) | 4.85 (q, 6.4) | 7.00–7.04 (m), 7.31–7.35 (m) |
| 1-(2,4-Difluorophenyl)ethanol | ~1.5 (d) | ~2.1 (s) | ~5.1 (q) | 6.7-7.4 (m) |
Table 4: ¹³C NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl₃
| Compound | CH₃ (δ, ppm) | CH-OH (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 1-Phenylethanol | 25.1 | 70.4 | 125.4, 127.4, 128.5, 145.9 |
| 1-(4-Fluorophenyl)ethanol | 25.3 | 69.8 | 115.2 (d, J=21 Hz), 127.0 (d, J=8 Hz), 141.5, 160.1 (d, J=243 Hz) |
| 1-(2,4-Difluorophenyl)ethanol | ~25 | ~69 | ~103 (t), ~111 (dd), ~128 (dd), ~133 (dd), ~160 (dd), ~162 (dd) |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicity and coupling constants of each peak.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters for a proton-decoupled ¹³C spectrum:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
Navigating the Purity Landscape: A Guide to Identifying Impurities in 1-(2,3-Difluorophenyl)ethanol via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For novel compounds like 1-(2,3-Difluorophenyl)ethanol, a key chiral building block, ensuring high purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and quantification of the target molecule and any accompanying impurities. This guide provides a comparative analysis of this compound against its potential impurities using NMR spectroscopy, supported by detailed experimental protocols and predicted spectral data.
Comparative NMR Data Analysis
The primary impurity anticipated in the synthesis of this compound is the unreacted starting material, 2,3-difluoroacetophenone. The reduction of the ketone functionality introduces distinct changes in the NMR spectrum, providing clear markers for differentiation. Other potential, though less common, impurities could include over-reduction or side-reaction products.
Below is a tabular comparison of the predicted ¹H and ¹³C NMR spectral data for this compound and its likely primary impurity.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-α (CH-OH) | ~5.0 - 5.2 | Quartet | ~6.5 |
| H-β (CH₃) | ~1.5 - 1.6 | Doublet | ~6.5 | |
| Aromatic-H | ~6.9 - 7.3 | Multiplet | ||
| OH | Variable | Singlet (broad) | ||
| 2,3-Difluoroacetophenone | CH₃ | ~2.6 | Triplet (due to ¹⁹F coupling) | ~5 |
| Aromatic-H | ~7.1 - 7.8 | Multiplet |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-α (CH-OH) | ~68 - 72 |
| C-β (CH₃) | ~23 - 27 | |
| C-1' | ~135 - 138 (d, J_CF) | |
| C-2' (C-F) | ~148 - 152 (dd, J_CF) | |
| C-3' (C-F) | ~146 - 150 (dd, J_CF) | |
| Aromatic-CH | ~115 - 125 | |
| 2,3-Difluoroacetophenone | C=O | ~195 - 200 |
| CH₃ | ~29 - 33 | |
| C-1' | ~125 - 128 (d, J_CF) | |
| C-2' (C-F) | ~150 - 154 (dd, J_CF) | |
| C-3' (C-F) | ~148 - 152 (dd, J_CF) | |
| Aromatic-CH | ~118 - 128 |
Note: The chemical shifts for this compound are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly. The coupling constants (J) for C-F bonds are complex and are presented as doublets (d) or doublets of doublets (dd).
Experimental Protocol: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data for impurity profiling.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-32.
- Relaxation Delay (d1): 5 seconds.
- Acquisition Time: At least 4 seconds.
- Spectral Width: -2 to 12 ppm.
- ¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: -10 to 220 ppm.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
- Integrate all signals in the ¹H spectrum. The relative integration of impurity signals compared to the product signals allows for quantification.
Visualizing the Impurity Identification Workflow
The logical flow for identifying and characterizing impurities in a sample of this compound can be visualized as follows:
Caption: Workflow for NMR-based impurity identification.
Alternative Analytical Techniques
While NMR is a primary tool for structural confirmation and quantification, other analytical techniques can provide complementary information for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating impurities and providing high-precision quantification, especially at low levels. Different detectors (e.g., UV, MS) can be employed for enhanced sensitivity and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. It provides excellent separation and definitive identification based on mass fragmentation patterns.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups. The presence of a strong carbonyl stretch (around 1700 cm⁻¹) can indicate the presence of the starting ketone impurity.
The combination of NMR with these chromatographic techniques provides a robust and comprehensive approach to ensure the purity and quality of this compound for its intended applications in research and drug development.
Navigating the Enantioseparation of 1-(2,3-Difluorophenyl)ethanol: A Comparative Guide to Chiral HPLC Method Development
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) method development for the enantiomers of 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the structurally analogous and commonly studied 1-phenylethanol to illustrate the principles and methodologies of chiral separation.
The separation of enantiomers is a complex process, often requiring the screening of multiple chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical parameter in chiral HPLC method development. Polysaccharide-based columns, particularly those with phenylcarbamate derivatives of cellulose and amylose, have demonstrated broad enantioselectivity for a variety of chiral compounds, including aromatic alcohols.
Below is a comparative summary of chromatographic parameters obtained for the enantioseparation of 1-phenylethanol on two common polysaccharide-based chiral stationary phases. This data serves as a representative example of the performance that can be expected when developing a method for the structurally similar this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 2.15 | 2.58 | 1.20 | 2.50 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 1.89 | 2.23 | 1.18 | 2.15 |
k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method development and validation. The following protocols are provided as a starting point for the chiral separation of this compound, based on established methods for similar analytes.
Method 1: Chiralpak® AD-H
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiralcel® OD-H
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Logical Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method typically follows a systematic workflow. This involves initial screening of columns and mobile phases, followed by optimization of the most promising conditions.
Caption: A logical workflow for chiral HPLC method development.
Mass Spectrometry Analysis of 1-(2,3-Difluorophenyl)ethanol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-(2,3-Difluorophenyl)ethanol and its derivatives. Due to the limited availability of direct experimental data for this compound, this comparison is primarily based on the well-documented mass spectral characteristics of the closely related, non-fluorinated analog, 1-phenylethanol. The influence of the difluoro-substitution on the fragmentation pathways is discussed, providing a predictive framework for the analysis of this class of compounds.
Data Presentation: Predicted Mass Spectral Data
The expected primary ions for this compound under electron ionization (EI) mass spectrometry are summarized in Table 1. These predictions are extrapolated from the known fragmentation of 1-phenylethanol. The introduction of two fluorine atoms significantly increases the molecular weight and will influence the stability of the resulting fragments.
Table 1: Predicted m/z Values for Major Fragments of this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 158 | Molecular Ion |
| [M - CH₃]⁺ | 143 | Loss of a methyl radical via alpha-cleavage |
| [C₇H₅F₂]⁺ | 127 | Putative difluorotropylium ion |
| [M - H₂O]⁺ | 140 | Loss of a water molecule (dehydration) |
Comparative Data: Experimental Mass Spectral Data for 1-Phenylethanol
For comparative purposes, the experimentally observed major ions for 1-phenylethanol are presented in Table 2.
Table 2: Major Fragments of 1-Phenylethanol from Electron Ionization Mass Spectrometry
| Ion | m/z | Relative Intensity |
| [M]⁺ | 122 | Moderate |
| [M - CH₃]⁺ | 107 | High |
| [C₇H₇]⁺ | 91 | Moderate |
| [C₆H₅]⁺ | 77 | Moderate |
Data sourced from publicly available spectral databases.
Experimental Protocols
A standard method for the analysis of aromatic alcohols like this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or dichloromethane.
-
Serial Dilution: Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve.
-
Sample Derivatization (Optional): For certain derivatives or to improve chromatographic behavior, derivatization (e.g., silylation) may be employed.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Mandatory Visualization
Caption: General workflow for GC-MS analysis of aromatic alcohols.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to the Synthetic Routes of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
1-(2,3-Difluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacological properties of a molecule, making its efficient and stereoselective synthesis a topic of considerable interest. This guide provides a comparative analysis of the common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Route | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Route 1: Chemical Reduction | 2',3'-Difluoroacetophenone, Sodium Borohydride (NaBH₄) | High (representative >95%) | Racemic | Simple, high yield, readily available reagents. | Produces a racemic mixture, requiring further resolution for chiral applications. |
| Route 2: Biocatalytic (Enzymatic) Reduction | 2',3'-Difluoroacetophenone, Ketoreductase (KRED) | High (representative >99% conversion) | High (enantiomeric excess >99%) | Highly stereoselective, environmentally friendly ("green") conditions. | Requires specific enzymes and biocatalytic expertise, potential for substrate inhibition. |
| Route 3: Grignard Reaction | 2,3-Difluorobenzaldehyde, Methylmagnesium Bromide (CH₃MgBr) | Moderate to High | Racemic | Good for C-C bond formation, readily available starting materials. | Moisture-sensitive reaction conditions, produces a racemic mixture. |
Route 1: Chemical Reduction of 2',3'-Difluoroacetophenone
This is the most direct and common laboratory-scale synthesis of this compound. It involves the reduction of the corresponding ketone, 2',3'-difluoroacetophenone, using a hydride reducing agent. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.
Experimental Protocol:
A representative procedure for the sodium borohydride reduction of an acetophenone derivative is as follows[1][2][3]:
-
Dissolution: In a round-bottom flask, dissolve 2',3'-difluoroacetophenone (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully add water or dilute hydrochloric acid to quench the excess NaBH₄.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2',3'-Difluoroacetophenone | N/A |
| Reagent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol or Ethanol | [2] |
| Temperature | 0°C to room temperature | [3] |
| Reaction Time | 1-2 hours | General knowledge |
| Yield | >95% (representative) | General knowledge |
| Purity | High after purification | General knowledge |
Synthetic Pathway:
Caption: Chemical reduction of 2',3'-difluoroacetophenone.
Route 2: Biocatalytic (Enzymatic) Reduction
For applications requiring a specific enantiomer of this compound, biocatalytic reduction offers a highly efficient and environmentally friendly alternative. This method utilizes ketoreductases (KREDs), which are enzymes that can reduce ketones to alcohols with high stereoselectivity.
Experimental Protocol:
A representative procedure for the enzymatic reduction of a halo-substituted acetophenone derivative is as follows[4][5]:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer).
-
Enzyme and Cofactor: Add the ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Substrate Addition: Add 2',3'-difluoroacetophenone to the reaction mixture. The substrate can be added neat or dissolved in a co-solvent to improve solubility.
-
Reaction Conditions: Maintain the pH and temperature at the optimal conditions for the specific enzyme. Stir the mixture for a specified period (typically 12-24 hours).
-
Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Data for a Similar Substrate (2-chloro-1-(3,4-difluorophenyl)ethanone):
| Parameter | Value | Reference |
| Enzyme | Ketoreductase (KRED) | [4][5] |
| Cofactor | NADPH (with regeneration system) | [4] |
| Substrate Concentration | up to 100 g/L | [4] |
| Conversion | >99% | [4] |
| Enantiomeric Excess (e.e.) | >99% (for the (S)-enantiomer) | [4] |
| Reaction Time | 24 hours | General knowledge |
Experimental Workflow:
Caption: Biocatalytic reduction workflow.
Route 3: Grignard Reaction
An alternative approach to construct the carbon skeleton of this compound is through a Grignard reaction. This involves the reaction of 2,3-difluorobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide.
Experimental Protocol:
A general procedure for a Grignard reaction with an aldehyde is as follows[6][7][8]:
-
Grignard Reagent Preparation (if not commercially available): React methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2,3-difluorobenzaldehyde in the same anhydrous solvent.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluorobenzaldehyde | [6] |
| Reagent | Methylmagnesium Bromide (CH₃MgBr) | [7] |
| Solvent | Anhydrous Diethyl Ether or THF | [9] |
| Temperature | 0°C to room temperature | General knowledge |
| Reaction Time | 1-3 hours | General knowledge |
| Yield | Moderate to High (typically 60-80%) | General knowledge |
| Purity | High after purification | General knowledge |
Synthetic Pathway:
Caption: Grignard synthesis of this compound.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard Reagents [sigmaaldrich.com]
A Comparative Analysis of the Biological Activity of Phenylethanolamine Derivatives: The Hypothetical Case of 1-(2,3-Difluorophenyl)ethanol
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative overview of the biological activity of phenylethanolamine derivatives, with a specific focus on the predicted impact of fluorine substitution, using the hypothetical compound 1-(2,3-Difluorophenyl)ethanol as a case study. While direct experimental data for this specific molecule is not publicly available, we can infer its potential activity based on extensive research into related fluorinated analogues.
The phenylethanolamine scaffold is a cornerstone of many adrenergic receptor agonists and antagonists. The position and nature of substituents on the phenyl ring dramatically influence the potency and selectivity of these compounds for α- and β-adrenergic subtypes. Fluorine, with its unique electronic properties and small size, is a particularly interesting substituent for modifying biological activity.
The Influence of Fluorine on Adrenergic Receptor Activity
Studies on ring-fluorinated phenylephrines have demonstrated that the position of fluorine substitution significantly alters their adrenergic properties. For instance, fluorination can modulate the affinity for α1, α2, and β-adrenergic receptors.[1][2] The observed changes in potency and selectivity are often attributed to fluorine-induced conformational changes arising from electrostatic interactions between the fluorine atom and the benzylic hydroxyl group.[1]
Comparative Biological Activity of Fluorinated Phenylethanolamine Derivatives
To illustrate the impact of fluorination, the following table summarizes the adrenergic receptor binding affinities and functional activities of various mono-fluorinated phenylephrine analogues compared to the parent compound, phenylephrine (PE).
| Compound | α1-Adrenergic Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | β-Adrenergic Receptor Affinity (Ki, nM) | α1-Agonist Potency (EC50, nM) (Aortic Contraction) | Reference |
| Phenylephrine (PE) | 1300 ± 200 | 2800 ± 400 | 8000 ± 1000 | 130 ± 20 | [1][2] |
| 2-Fluorophenylephrine (2-FPE) | 8800 ± 1200 | 2800 ± 500 | 3000 ± 500 | 1100 ± 200 | [1][2] |
| 4-Fluorophenylephrine (4-FPE) | 2000 ± 300 | 2800 ± 600 | 8000 ± 1000 | 250 ± 40 | [1][2] |
| 6-Fluorophenylephrine (6-FPE) | 230 ± 40 | 1100 ± 200 | >100,000 | 22 ± 4 | [1][2] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Based on these data, it is evident that a fluorine atom at the 6-position of phenylephrine (6-FPE) significantly increases α1-adrenergic agonist potency and selectivity over β-adrenergic receptors.[1][2] Conversely, a fluorine at the 2-position (2-FPE) decreases α1-agonist potency while increasing affinity for β-adrenergic receptors compared to phenylephrine.[1][2]
Hypothetical Activity of this compound
Extrapolating from the known effects of mono-fluorination, it is plausible that this compound would exhibit a unique adrenergic receptor profile. The combined electronic effects of two adjacent fluorine atoms would likely influence the conformation of the ethanol side chain and the interaction with adrenergic receptors. Further experimental investigation is required to determine the precise biological activity of this specific difluorinated derivative.
Broader Biological Activities of Fluorinated Phenyl Derivatives
Beyond adrenergic activity, fluorination has been shown to impart other biological activities to phenyl-containing molecules. For example, various fluorinated compounds have been investigated for their potential as:
-
Antifungal Agents: Several studies have synthesized and evaluated difluorophenyl derivatives, such as those containing a triazole moiety, for their antifungal properties.[3][4]
-
Anticancer Agents: The introduction of fluorine atoms into certain molecular scaffolds has been shown to enhance cytotoxic properties against various cancer cell lines.[5][6]
The following diagram illustrates a generalized structure-activity relationship for phenylethanolamines, highlighting key positions for substitution.
Caption: Generalized structure-activity relationship for phenylethanolamine derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Adrenergic Receptor Binding Assays
Objective: To determine the affinity of test compounds for α1, α2, and β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Crude synaptic plasma membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer.
-
Binding Assay:
-
For α1-receptors , membranes are incubated with [3H]prazosin in the presence of various concentrations of the test compound. Non-specific binding is determined in the presence of phentolamine.
-
For α2-receptors , [3H]clonidine is used as the radioligand, with non-specific binding determined using yohimbine.
-
For β-receptors , [3H]dihydroalprenolol is used, with non-specific binding determined in the presence of propranolol.
-
-
Data Analysis: After incubation, the membranes are filtered and washed. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
The following workflow diagram illustrates the key steps in the adrenergic receptor binding assay.
Caption: Workflow for determining adrenergic receptor binding affinity.
Functional Assay: Aortic Strip Contraction
Objective: To assess the α1-adrenergic agonist activity of test compounds.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats and cut into helical strips.
-
Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The strips are connected to isometric force transducers.
-
Data Acquisition: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.
-
Data Analysis: The contractile responses are recorded, and the EC50 values (the concentration producing 50% of the maximal response) are calculated.
This guide, while not providing direct data for this compound, offers a robust framework for understanding the potential biological activity of this and other novel phenylethanolamine derivatives. The provided experimental protocols and SAR insights are intended to support further research and drug discovery efforts in this important class of compounds.
References
- 1. Synthesis and adrenergic activity of ring-fluorinated phenylephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ring fluorination on the adrenergic properties of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1-[(biarylmethyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as potent antifungal agents: new insights into structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Enantiomeric Excess of 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. 1-(2,3-Difluorophenyl)ethanol is a chiral alcohol whose stereoisomeric composition can significantly impact its pharmacological and toxicological properties. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric excess of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The determination of enantiomeric excess for chiral alcohols like this compound can be achieved through several robust analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and objectives.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the primary analytical methods for determining the enantiomeric excess of this compound.
| Method | Principle | Typical Sample Requirement | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | 1-10 µg | 10-30 min | High accuracy and precision, direct analysis without derivatization, widely applicable.[1] | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[2][3] | <1 µg (as derivative) | 15-45 min | High resolution and sensitivity, suitable for volatile compounds.[3][4] | Often requires derivatization to increase volatility and improve separation, potential for thermal degradation.[4] |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[5][6][7][8] | 1-5 mg | 5-20 min | Rapid analysis, provides structural information, no separation required.[5][6] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, chiral auxiliaries can be expensive.[7] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. Often involves forming a diastereomeric complex with a chiral host.[9][10][11] | 10-100 µg | 5-15 min | High-throughput potential, sensitive to stereochemistry.[12] | Indirect method requiring complexation, calibration curve for each analyte is necessary, potential for interference from other chiral compounds.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar chiral aromatic alcohols and serve as a starting point for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers on a chiral stationary phase is often the preferred method due to its simplicity and accuracy.[1] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including alcohols.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A column such as Chiralcel® OD-H or Chiralpak® IA is recommended based on the successful separation of similar aromatic alcohols.[1][13][14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). The composition may need to be optimized for baseline separation.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile compounds.[3] For chiral alcohols, derivatization is often employed to improve volatility and chromatographic performance.[4]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: A cyclodextrin-based column, such as Astec® CHIRALDEX™ B-PM, is a good starting point.[15]
Procedure:
-
Derivatization (Acetylation):
-
To a solution of this compound (approx. 1 mg) in a vial, add acetic anhydride (50 µL) and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, quench the reaction with water and extract the acetate derivative with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 120 °C and hold for 10 minutes, then ramp to 150 °C at 2 °C/min. This program should be optimized based on the retention times of the derivatives.
-
Injection: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Analyze the derivatized racemic standard to identify the peaks corresponding to the two enantiomeric acetates.
-
Analyze the derivatized sample and calculate the enantiomeric excess based on the integrated peak areas.
-
NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent (CSA), leading to separate NMR signals for the enantiomers.[5][6][8]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
Spectral Analysis:
-
Monitor a well-resolved proton signal of the this compound (e.g., the methine proton) for splitting into two distinct signals upon addition of the CSA.
-
Once baseline separation of the signals is achieved, integrate the two peaks.
-
The ratio of the integrals corresponds to the enantiomeric ratio of the sample.
-
Visualizations
Workflow for Assessing Enantiomeric Excess
Caption: Workflow for determining the enantiomeric excess of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Biological Activities of Fluorinated versus Non-Fluorinated Phenyl Ethanols
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Phenyl Ethanol Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated phenyl ethanols, a class of compounds with diverse biological activities. By examining key experimental data and providing detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics based on the phenyl ethanol scaffold.
Introduction: The Phenyl Ethanol Scaffold and the Rationale for Fluorination
2-Phenylethanol is an aromatic alcohol that is found in a variety of natural sources and is known to possess antimicrobial and antifungal properties. Its simple structure and favorable safety profile make it an attractive starting point for the development of new therapeutic agents.
Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can profoundly alter the physicochemical and biological properties of a molecule. The introduction of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets.
-
Altered Lipophilicity: Fluorination can modulate a compound's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modified Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.
This guide will explore the impact of fluorination on the biological activity of phenyl ethanols, providing a framework for understanding how this chemical modification can be leveraged to develop more effective and safer drugs.
Comparative Biological Activity Data
The following tables summarize the available quantitative data comparing the biological activity of non-fluorinated and fluorinated phenyl ethanol derivatives.
Table 1: Antimicrobial Activity
| Compound | Organism | MIC (mM) | Reference |
| 2-Phenylethanol | Escherichia coli | ~15 | |
| Phenylacetic Acid | Escherichia coli | ~20 | |
| Methyl Phenylacetate | Escherichia coli | ~6.3 | |
| 4-Fluorophenylethanol | Data Not Available | Data Not Available |
Table 2: Antifungal Activity
| Compound | Organism | EC50 (mg/mL) | Reference |
| 2-Phenylethanol | Fusarium graminearum | 0.328 | |
| 4-Fluorophenylethanol | Data Not Available | Data Not Available |
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Phenylethanol | Data Not Available | Data Not Available | |
| Fluorinated Phenyl Ethanol Derivatives | Data Not Available | Data Not Available |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (non-fluorinated and fluorinated phenyl ethanols) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculate with Bacteria: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing
This protocol is used to evaluate the efficacy of compounds against fungal pathogens.
Materials:
-
Test compounds.
-
Fungal culture.
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Prepare Spore Suspension: Prepare a standardized suspension of fungal spores.
-
Prepare Drug Dilutions: Prepare serial dilutions of the test compounds in the fungal growth medium.
-
Inoculate and Incubate: Add the spore suspension to the wells containing the drug dilutions and incubate at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
Assess Fungal Growth: Fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye such as resazurin.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.
Materials:
-
Human cancer cell lines.
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated phenyl ethanols.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated phenyl ethanols.
Caption: The Ehrlich pathway, a key metabolic route for the biosynthesis of 2-phenylethanol in yeast.
Safety Operating Guide
Navigating the Disposal of 1-(2,3-Difluorophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,3-Difluorophenyl)ethanol, a fluorinated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for the structurally similar compound 1-(3,5-Difluorophenyl)ethanol, this substance is likely to be an irritant to the skin, eyes, and respiratory system.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a respirator. |
In case of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
Seek medical attention if any symptoms persist.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous waste. As a fluorinated organic compound, it requires special consideration due to the persistence and potential environmental impact of organofluorine compounds.
1. Waste Identification and Segregation:
-
Categorization: Classify this compound as a halogenated organic waste.
-
Segregation: Do not mix with non-halogenated organic waste or other incompatible waste streams.[2] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[2]
2. Containerization:
-
Container Type: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent. Include hazard symbols as appropriate (e.g., irritant).
3. Collection and Storage:
-
Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as strong oxidizing agents.[1]
-
Closure: Keep the waste container tightly closed except when adding waste.
4. Disposal Method:
-
Primary Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[3] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.[3][4] The incinerator should be equipped with an afterburner and a flue gas scrubber.[1]
-
Alternative Method: In some cases, disposal in a permitted hazardous waste landfill may be an option, though this is generally less preferred as it contains the substance rather than destroying it.[3]
-
Prohibited Methods: Never dispose of this compound down the drain or in regular trash.
5. Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it in the designated halogenated organic waste container.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community.
References
Personal protective equipment for handling 1-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-(2,3-Difluorophenyl)ethanol (CAS No. 1228690-56-9). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable for handling.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect from splashes. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Procedural Steps:
-
Preparation: Before handling, review the Safety Data Sheets of similar difluorophenyl-ethanol compounds to understand potential hazards.[1][2] Ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and worn.
-
Handling: All work with this compound must be conducted inside a chemical fume hood to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes.[1][2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a tightly sealed container for disposal as hazardous waste.[1]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.
Disposal Protocol:
| Step | Action |
| 1. Segregation | Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste. |
| 2. Labeling | The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". |
| 3. Storage | Keep the waste container tightly closed and store it in a designated satellite accumulation area. |
| 4. Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[3] |
Note: Never dispose of this compound down the drain. All waste, including contaminated materials and rinsates, must be collected for proper hazardous waste disposal.[3]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
